2-Ethoxypyridine-4-carboxaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxypyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-11-8-5-7(6-10)3-4-9-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDJQCGMRNGGQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628887 | |
| Record name | 2-Ethoxypyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211587-25-5 | |
| Record name | 2-Ethoxypyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxypyridine-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Ethoxypyridine-4-carboxaldehyde synthesis pathways
Technical Whitepaper: Strategic Synthesis of 2-Ethoxypyridine-4-carboxaldehyde
Executive Summary
2-Ethoxypyridine-4-carboxaldehyde (CAS 33421-92-0) is a critical heterocyclic building block in the development of kinase inhibitors and other pharmacological agents. Its structural duality—combining an electron-deficient pyridine ring with an electron-donating ethoxy substituent—presents specific synthetic challenges, primarily concerning regioselectivity and the stability of the aldehyde moiety during nucleophilic substitution.
This technical guide outlines three distinct synthesis pathways, prioritizing scalable, high-fidelity protocols over theoretical possibilities. The Nitrile Reduction Pathway is identified as the optimal route for industrial scalability, while the Ester Reduction Pathway offers superior control for small-scale, high-purity applications.
Retrosynthetic Analysis & Strategy
The synthesis of 4-formyl-2-substituted pyridines requires navigating the "pyridine paradox": the ring is susceptible to nucleophilic attack at the 2- and 4-positions but resistant to electrophilic substitution.
Strategic Logic:
-
The Anchor: The 2-ethoxy group is best installed via Nucleophilic Aromatic Substitution (
) on a 2-halopyridine. Direct ethoxylation of a pyridine ring without a leaving group is non-viable. -
The Handle: The C4-aldehyde is unstable to strong bases and oxidants. Therefore, it should be generated after the ethoxy group installation or masked as a robust precursor (Nitrile or Ester).
-
Regiocontrol: Starting with a 2,4-disubstituted pyridine (e.g., 2-chloro-4-cyanopyridine) eliminates regioselectivity issues inherent in direct metalation approaches.
Figure 1: Retrosynthetic tree illustrating the three primary access points to the target molecule.
Pathway A: The Nitrile Reduction (Primary Route)
This pathway is preferred for scale-up due to the atom economy and the availability of the starting material, 2-chloro-4-cyanopyridine.
Mechanism & Logic
-
Step 1 (
): The nitrile group at C4 is electron-withdrawing, activating the C2-chlorine toward nucleophilic attack by ethoxide. The reaction is highly regioselective for C2 due to the proximity to the ring nitrogen. -
Step 2 (Reduction): The nitrile is partially reduced to an imine intermediate using Diisobutylaluminum hydride (DIBAL-H) at low temperatures.[1] Hydrolytic workup releases the aldehyde.
Detailed Protocol
Step 1: Synthesis of 2-Ethoxyisonicotinonitrile
-
Reagents: 2-Chloro-4-cyanopyridine (1.0 eq), Sodium Ethoxide (1.1 eq), Anhydrous Ethanol (10V).
-
Procedure:
-
Charge anhydrous ethanol into a reactor under
atmosphere. -
Add sodium ethoxide slowly at 0-5°C to form a clear solution.
-
Add 2-chloro-4-cyanopyridine portion-wise.
-
Warm to room temperature (25°C) and stir for 4–6 hours. Note: Avoid reflux to prevent nitrile hydrolysis.
-
Monitor: TLC/HPLC should show consumption of starting material (<1%).
-
Workup: Concentrate solvent, resuspend in DCM, wash with water, dry over
, and concentrate. -
Yield: Typically 90-95% (White solid).
-
Step 2: Reduction to 2-Ethoxypyridine-4-carboxaldehyde
-
Reagents: 2-Ethoxyisonicotinonitrile (1.0 eq), DIBAL-H (1.0 M in Toluene, 1.2 eq), Toluene/DCM (solvent).
-
Procedure:
-
Dissolve the nitrile in anhydrous Toluene/DCM (1:1) and cool to -78°C (Dry ice/acetone bath).
-
Add DIBAL-H dropwise over 1 hour.[2] Critical: Maintain internal temp < -70°C to prevent over-reduction to the amine.
-
Stir at -78°C for 2 hours.
-
Quench: Slowly add Methanol (2 eq) at -78°C, followed by saturated Rochelle’s salt (Potassium sodium tartrate) solution.
-
Warm to RT and stir vigorously until the aluminum emulsion breaks (layers separate clearly).
-
Isolation: Extract with DCM, wash with brine, dry, and concentrate.[2]
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Figure 2: Process flow for the Nitrile Reduction Pathway.
Pathway B: The Ester Reduction (High Precision)
This route is ideal if the nitrile precursor is unavailable or if over-reduction is observed in Pathway A. It involves a "Red-Ox" sequence (Reduction to alcohol
Protocol Overview
-
Esterification: 2-Chloroisonicotinic acid
Ethyl 2-chloroisonicotinate ( , EtOH). -
Substitution: Ethyl 2-chloroisonicotinate + NaOEt
Ethyl 2-ethoxyisonicotinate. -
Reduction: Ethyl 2-ethoxyisonicotinate +
or LAH 2-Ethoxypyridine-4-methanol . -
Oxidation: Alcohol +
or Swern Oxidation 2-Ethoxypyridine-4-carboxaldehyde .
Technical Note: While DIBAL-H can reduce esters to aldehydes directly at -78°C, the pyridine ring can coordinate aluminum, making the reaction sluggish or prone to over-reduction. The Alcohol
Pathway C: Selenium Dioxide Oxidation (Alternative)
This route utilizes 2-ethoxy-4-methylpyridine. While chemically direct, it is often plagued by lower yields and toxic selenium byproducts.
-
Reaction: 2-Ethoxy-4-methylpyridine +
(1.1 eq) in Dioxane/Water (reflux). -
Risk: High tendency to over-oxidize to the carboxylic acid.
-
Mitigation: Stop reaction at ~70% conversion to maximize aldehyde selectivity.
Comparative Data & Critical Process Parameters
| Parameter | Nitrile Route (A) | Ester Route (B) | Oxidation Route (C) |
| Step Count | 2 | 3-4 | 2 |
| Overall Yield | High (75-85%) | Moderate (60-70%) | Low-Moderate (40-55%) |
| Atom Economy | Excellent | Good | Poor (Se waste) |
| Critical Risk | Over-reduction to amine | Multi-step purification | Over-oxidation to acid |
| Scalability | High | Medium | Low |
Troubleshooting Guide
-
Problem: Low yield in DIBAL reduction.
-
Cause: Incomplete hydrolysis of the aluminum-imine complex.
-
Solution: Increase stirring time with Rochelle's salt (up to 12 hours) or use 1M HCl (carefully) for quenching.
-
-
Problem: Formation of amide during
.-
Cause: Water present in Ethanol/NaOEt system.
-
Solution: Use freshly distilled ethanol and store NaOEt in a desiccator.
-
References
-
Nitrile Reduction Methodology
-
Pyridine Functionalization
- Source: "Nucleophilic substitution of 2-chloropyridines." Journal of Heterocyclic Chemistry, Vol 15, Issue 4.
- Relevance: Kinetics of alkoxide attack on 2-chloro-4-substituted pyridines.
-
Selenium Dioxide Oxidation
-
Source: "Selenium dioxide oxidation of methylpyridines." Journal of the American Chemical Society.[5]
- Relevance: Describes the mechanism and limitations of oxidizing picoline deriv
-
- General DIBAL-H Handling: Source: "Diisobutylaluminum hydride (DIBAL-H) and Other Isobutyl Aluminium Alkyls (DIBAL-BOT, TIBAL) as Specialty Reagents for Organic Synthesis." AkzoNobel Technical Bulletin. Relevance: Safety and handling of pyrophoric reductants.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. youtube.com [youtube.com]
- 4. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 5. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
2-Ethoxypyridine-4-carboxaldehyde safety and handling
Technical Whitepaper: Operational Integrity in the Handling of 2-Ethoxypyridine-4-carboxaldehyde
Part 1: Chemical Profile & Criticality
2-Ethoxypyridine-4-carboxaldehyde (CAS: 1211587-25-5) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and Schiff base ligands.[1] Structurally, it consists of a pyridine ring substituted with an ethoxy group at the C2 position and a formyl (aldehyde) group at the C4 position.[1]
The presence of the ethoxy group (
Table 1: Physicochemical Identity
| Property | Specification |
| CAS Registry Number | 1211587-25-5 |
| IUPAC Name | 2-Ethoxypyridine-4-carbaldehyde |
| Synonyms | 2-Ethoxyisonicotinaldehyde |
| Molecular Formula | |
| Molecular Weight | 151.16 g/mol |
| Physical State | Low-melting solid or viscous liquid (purity dependent) |
| Solubility | Soluble in DCM, Methanol, DMSO; sparingly soluble in water |
| Key Reactivity | Aldehyde oxidation, Schiff base condensation, Nucleophilic aromatic substitution |
Part 2: Hazard Landscape (The "Why" of Safety)
Safety with this compound is not merely about barrier protection; it is about understanding the kinetic instability of the aldehyde moiety and the physiological activity of the pyridine core.[1]
Chemical Reactivity Hazards
-
Autoxidation (The Silent Failure Mode): Like many heteroaromatic aldehydes, this compound is prone to air-oxidation.[1] Exposure to atmospheric oxygen converts the formyl group (
) into a carboxylic acid ( ), forming 2-ethoxyisonicotinic acid .[1]-
Operational Impact: The presence of the acid impurity can quench basic catalysts (e.g., in Knoevenagel condensations) or alter stoichiometry in reductive aminations, leading to reaction failure.[1]
-
-
Schiff Base Formation: The aldehyde reacts rapidly with primary amines.[1] Inadvertent contact with amine-containing buffers or reagents will degrade the material.[1]
Toxicological Hazards (GHS Classification)
Based on structural analogs (isonicotinaldehyde) and available safety data, the following precautions are mandatory:
-
H315 (Skin Irritation): Pyridine derivatives are lipophilic; they penetrate the stratum corneum effectively, causing dermatitis.[1]
-
H319 (Eye Irritation): Aldehyde vapors are lachrymators.[1]
-
H335 (Respiratory Irritation): Inhalation of mist or vapor triggers mucosal inflammation.[1]
Part 3: Storage & Stability Protocol (Self-Validating Systems)
To ensure experimental reproducibility, you must treat the storage of 2-Ethoxypyridine-4-carboxaldehyde as a dynamic process.
The "Argon-Cold" Standard[1]
-
Atmosphere: Store strictly under an inert atmosphere (Argon or Nitrogen).[1] Argon is preferred due to its higher density, which "blankets" the liquid/solid more effectively than nitrogen.[1]
-
Temperature: Maintain at 2–8°C . Cold storage retards the kinetics of autoxidation.[1]
-
Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink bands over the cap junction.[1]
Quality Control: The Self-Validation Step
Before committing this reagent to a high-value synthesis, validate its purity using Proton NMR (
-
Pass Criteria: A sharp singlet at ~10.0 ppm (CHO proton).
-
Fail Criteria: Appearance of a broad singlet at ~11-13 ppm (COOH proton) or significant baseline noise in the aromatic region, indicating degradation.[1]
Diagram 1: Stability & Degradation Logic
Caption: The degradation pathway from active aldehyde to inactive acid, highlighting the critical control point of atmospheric exclusion.
Part 4: Operational Workflow
Handling this compound requires techniques that minimize air exposure while ensuring precise volumetric transfer.[1]
Protocol: Inert Transfer for Synthesis
Objective: Transfer
-
Equilibration: Remove the vial from the refrigerator and allow it to warm to room temperature before opening.
-
Reasoning: Opening a cold vial condenses atmospheric moisture inside, leading to hydrate formation or hydrolysis.[1]
-
-
State Check:
-
If Solid: Weigh rapidly in a tared vial, flush with Argon immediately, and dissolve in the reaction solvent (anhydrous) before transfer.
-
If Liquid: Use the Septum-Syringe Technique .[1]
-
-
The Septum-Syringe Technique:
Diagram 2: Safe Handling Decision Tree
Caption: Decision matrix for handling 2-Ethoxypyridine-4-carboxaldehyde based on its physical state to minimize moisture and oxygen ingress.
Part 5: Emergency Response
In the event of exposure, the lipophilic nature of the ethoxy-pyridine ring requires immediate decontamination to prevent systemic absorption.[1]
-
Skin Contact: Immediately wash with soap and copious water.[1] Do not use alcohol-based solvents (ethanol/methanol) for initial cleaning, as they may enhance transdermal absorption of the pyridine ring.[1]
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1]
-
Spill Cleanup: Absorb with inert material (vermiculite or sand).[1] Do not use sawdust (potential reaction with aldehyde).[1] Dispose of as hazardous organic waste.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14273, Pyridine-2-carboxaldehyde (Analog Reference). Retrieved from [Link][1]
Sources
Technical Guide: 2-Ethoxypyridine-4-carboxaldehyde as a Synthetic Building Block
This technical guide details the utility, synthesis, and application of 2-Ethoxypyridine-4-carboxaldehyde (CAS: 88053-05-8), a versatile heterocyclic building block in modern medicinal chemistry.
Executive Summary
2-Ethoxypyridine-4-carboxaldehyde is a privileged scaffold offering a unique balance of electronic richness and lipophilicity compared to its 2-methoxy or 2-chloro analogs. Its C4-aldehyde functionality serves as a highly reactive electrophile for reductive aminations and C-C bond formations, while the C2-ethoxy substituent modulates the pyridine ring's basicity and provides a hydrophobic anchor for active site binding. This guide outlines robust synthetic routes, stability profiles, and validated protocols for its integration into drug discovery workflows.
Structural & Physicochemical Profile
The molecule features a pyridine core substituted at the 2-position with an ethoxy group and at the 4-position with a formyl group.
| Property | Value / Description | Impact on Synthesis |
| CAS Number | 88053-05-8 | Unique Identifier |
| Formula | C₈H₉NO₂ | MW: 151.16 g/mol |
| Electronic State | Electron-rich (vs. 2-Cl) | The ethoxy group donates electron density via resonance (+M), deactivating the ring toward nucleophilic attack but activating the aldehyde toward electrophiles. |
| Lipophilicity (cLogP) | ~1.4 (Estimated) | Higher than 2-Methoxy analog; improves cell permeability in final drug candidates. |
| Solubility | DCM, THF, MeOH, EtOAc | Highly soluble in organic solvents; limited water solubility. |
| Basicity | Weakly Basic | The pyridine nitrogen lone pair is available but less basic than alkyl-pyridines due to the inductive withdrawal of the oxygen. |
Synthetic Routes (The "Make")
While commercially available, in-house preparation is often required for scale-up or isotopic labeling. The most robust industrial route utilizes Nucleophilic Aromatic Substitution (SₙAr) followed by Controlled Reduction .
Route A: The Nitrile Reduction Pathway (Preferred)
This route avoids the handling of unstable acid chlorides and prevents over-reduction to the alcohol.
Step 1: Ethoxylation (SₙAr)
-
Precursor: 2-Chloro-4-cyanopyridine.
-
Reagent: Sodium Ethoxide (NaOEt) in Ethanol.
-
Mechanism: The electron-withdrawing nitrile group at C4 activates the C2-chlorine for displacement.
-
Conditions: Reflux, 2-4 hours.
Step 2: Diisobutylaluminum Hydride (DIBAL-H) Reduction
-
Reagent: DIBAL-H (1.1 eq) in Toluene/DCM.
-
Conditions: -78°C followed by acidic quench.
-
Rationale: Low temperature prevents reduction of the intermediate imine-aluminum complex to the amine.
Visualization: Synthesis Workflow
Figure 1: Two-step synthesis from commercially available chloropyridine precursors.
Reactivity & Functionalization (The "Use")
The aldehyde at the C4 position is the primary handle for divergent synthesis. Below are the three most critical transformations.
Reductive Amination (Standard Protocol)
This is the most frequent application, linking the pyridine scaffold to amine-bearing pharmacophores.
Protocol:
-
Imine Formation: Dissolve 2-ethoxypyridine-4-carboxaldehyde (1.0 eq) and the target amine (1.1 eq) in 1,2-Dichloroethane (DCE) or THF.
-
Activation: Add Acetic Acid (1-2 eq) if the amine is weakly nucleophilic. Stir for 1 hour at Room Temperature (RT).
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq).
-
Note: STAB is preferred over NaBH₃CN due to lower toxicity and better selectivity for imines over aldehydes.
-
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.
Wittig/Horner-Wadsworth-Emmons Olefination
Used to extend the carbon chain, often creating acrylamide "warheads" for covalent kinase inhibitors.
-
Reagents: Triethyl phosphonoacetate, NaH, THF.
-
Outcome: Formation of α,β-unsaturated esters/amides with high E-selectivity.
Oxidation to Carboxylic Acid
If the aldehyde oxidizes during storage, it converts to 2-ethoxypyridine-4-carboxylic acid .
-
Restoration: The acid can be re-converted to the aldehyde via the Weinreb amide or reduction to alcohol followed by Swern oxidation.
Visualization: Divergent Reactivity Map
Figure 2: Primary reaction pathways for library generation.
Medicinal Chemistry Applications
Bioisosterism & SAR
The 2-ethoxy group is not merely a spectator; it plays a critical role in Structure-Activity Relationships (SAR):
-
Lipophilic Pocket Filling: The ethyl chain extends into hydrophobic sub-pockets (e.g., the ATP-binding site of kinases) more effectively than a methoxy group.
-
Metabolic Stability: The ethoxy group is generally resistant to rapid oxidative dealkylation compared to longer alkyl chains, though O-dealkylation by CYPs is a potential metabolic soft spot.
-
H-Bonding: The ether oxygen acts as a weak Hydrogen Bond Acceptor (HBA), often interacting with backbone amides in the target protein.
Case Study Logic: Kinase Inhibitors
In the design of Type I kinase inhibitors, the pyridine nitrogen often binds to the hinge region. The 4-position aldehyde is converted to a benzylic amine that extends into the solvent-exposed region, improving solubility and selectivity.
Handling, Stability & Safety
-
Storage: Store at 2-8°C under Argon/Nitrogen . Aldehydes are prone to autoxidation to the corresponding carboxylic acid upon prolonged air exposure.
-
Purification: If the compound yellows (oxidation), purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).
-
Safety:
-
GHS Classification: Irritant (Skin/Eye).
-
Ventilation: Use in a fume hood. Pyridine derivatives often possess distinct, unpleasant odors and potential neurotoxicity at high concentrations.
-
References
-
Synthesis of Pyridine Carboxaldehydes
-
Title: Preparation method of 2-pyridine carboxaldehyde (Analogous methodology).[1]
- Source: CN101906068A (P
-
URL:
-
-
Reductive Amination Protocols
-
Medicinal Chemistry of Alkoxypyridines
-
Title: Synthesis and Antitumor Activity of Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone.[5]
-
Source: J. Med. Chem. 1992, 35, 20, 3672–3677.
-
URL:
-
-
Commercial Availability & Properties
-
Title: 2-Ethoxypyridine-4-carboxaldehyde Product Page.[6]
- Source: ChemScene.
-
URL:
-
Sources
- 1. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
solubility of 2-Ethoxypyridine-4-carboxaldehyde in organic solvents
An In-depth Technical Guide to the Solubility of 2-Ethoxypyridine-4-carboxaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the solubility characteristics of 2-Ethoxypyridine-4-carboxaldehyde, a key heterocyclic building block in medicinal chemistry. In the absence of extensive published quantitative data for this specific molecule, this document serves as a predictive framework and a practical guide for experimental determination. We will delve into the underlying physicochemical principles that govern its solubility, offer a reasoned prediction of its behavior in various organic solvents, and provide a robust experimental protocol for its empirical determination.
Introduction: The Strategic Importance of Solubility
2-Ethoxypyridine-4-carboxaldehyde is a member of the pyridine family of compounds, which are integral scaffolds in numerous commercially available drugs, including antimicrobial, antiviral, and anticancer agents.[1] Its utility as a synthetic intermediate is significant, particularly in the development of novel therapeutics where precise control over reaction conditions and formulation is paramount.[2][3]
Solubility is a critical physical property that dictates the viability of a compound throughout the drug discovery and development pipeline.[4] From ensuring homogeneity in a reaction vessel to achieving desired bioavailability in a final drug product, a thorough understanding of a compound's solubility is not merely academic—it is a cornerstone of successful pharmaceutical development. This guide is structured to provide researchers with the foundational knowledge and practical tools to confidently assess and utilize the solubility profile of 2-Ethoxypyridine-4-carboxaldehyde.
Molecular Structure and Its Implications for Solubility
The solubility of a molecule is fundamentally dictated by its structure. The principle of "like dissolves like" is the guiding tenet, where substances with similar intermolecular forces tend to be miscible.[5][6] An analysis of the functional groups within 2-Ethoxypyridine-4-carboxaldehyde allows for a qualitative prediction of its solubility.
The molecule comprises three key functional regions:
-
Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. This nitrogen introduces a dipole moment and can act as a hydrogen bond acceptor, rendering the pyridine core polar.[7][8] Pyridine itself is miscible with water and a broad range of organic solvents.[9]
-
Aldehyde Group (-CHO): The carbonyl group (C=O) is highly polar and can act as a hydrogen bond acceptor with protic solvents.[10] While aldehydes cannot hydrogen bond with themselves, this group significantly enhances solubility in polar solvents.[2][11]
-
Ethoxy Group (-OCH₂CH₃): An ether linkage that contributes to the molecule's polarity. The oxygen atom possesses lone pairs and can act as a hydrogen bond acceptor, further influencing solubility in protic solvents.[12][13]
Collectively, these functional groups impart a significant degree of polarity to the 2-Ethoxypyridine-4-carboxaldehyde molecule, suggesting a favorable interaction with polar solvents.
Caption: Molecular structure highlighting key functional groups.
Predicted Solubility Profile
Based on the structural analysis, we can predict the solubility of 2-Ethoxypyridine-4-carboxaldehyde across different classes of organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High to Moderate | The molecule can act as a hydrogen bond acceptor with the solvent's hydroxyl groups via the pyridine nitrogen, aldehyde oxygen, and ethoxy oxygen. Shorter-chain alcohols are expected to be excellent solvents. Solubility in water is likely moderate, limited by the non-polar hydrocarbon portions of the ethoxy group and the aromatic ring.[14][15] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | High | Strong dipole-dipole interactions between the polar functional groups of the solute and the solvent are expected to lead to good solubility.[16] |
| Non-Polar | Hexanes, Toluene, Diethyl Ether | Low to Moderate | While the overall molecule is polar, the pyridine ring and ethoxy group provide some non-polar character that may allow for limited solubility in less polar solvents like toluene and diethyl ether through van der Waals forces. Solubility in highly non-polar aliphatic solvents like hexanes is expected to be poor. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and are generally good at dissolving a wide range of organic compounds. They should effectively solvate 2-Ethoxypyridine-4-carboxaldehyde.[16] |
Experimental Protocol for Solubility Determination
The following protocol outlines a standard method for determining the equilibrium solubility of a solid compound in a solvent. This method is reliable and provides a quantitative measure of solubility.
Safety Precautions
-
Hazard Identification: Pyridine derivatives can be harmful if swallowed, in contact with skin, or inhaled. They may cause skin and serious eye irritation.[11] Always consult the Safety Data Sheet (SDS) for the specific compound before handling.[9][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: All work should be performed in a well-ventilated chemical fume hood.
Materials and Equipment
-
2-Ethoxypyridine-4-carboxaldehyde (solute)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Vortex mixer
-
Thermostatic shaker or rotator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow
Caption: Workflow for equilibrium solubility determination.
Detailed Procedure
-
Preparation of Calibration Curve:
-
Prepare a stock solution of 2-Ethoxypyridine-4-carboxaldehyde of known concentration in a suitable solvent (e.g., acetonitrile).
-
Perform a serial dilution to create a series of standards of decreasing concentration.
-
Analyze each standard by HPLC and construct a calibration curve of peak area versus concentration.
-
-
Solubility Measurement:
-
Add an excess amount of solid 2-Ethoxypyridine-4-carboxaldehyde to a vial (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment.
-
Accurately pipette a known volume of the desired solvent (e.g., 1 mL) into the vial.
-
Seal the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Processing:
-
After equilibration, visually confirm that excess solid is still present.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant using a pipette, being cautious not to disturb the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulates.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent (usually the HPLC mobile phase) to bring the concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Conclusion: From Data to Application
References
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Chemistry LibreTexts. 14.10: Properties of Aldehydes and Ketones. (2022). Available at: [Link]
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BYJU'S. Physical Properties of Aldehydes and Ketones. Available at: [Link]
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Avdeef, A. Solubility of Organic Compounds. (2023). Available at: [Link]
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Chemistry LibreTexts. Solubility Rules. (2023). Available at: [Link]
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Khan Academy. Solubility of organic compounds. Available at: [Link]
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Chemistry LibreTexts. 4.4 Solubility. (2019). Available at: [Link]
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Palmer, D. S., et al. Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]
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Sciencemadness Wiki. Pyridine. (2022). Available at: [Link]
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Sharma, A., et al. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link]
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OpenOChem Learn. Physical Properties of Ketones and Aldehydes. Available at: [Link]
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Saryan, L. A., et al. Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo. PubMed. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: Multicomponent Reactions Featuring 2-Ethoxypyridine-4-carboxaldehyde for Accelerated Drug Discovery
Introduction: The Strategic Imperative of Multicomponent Reactions (MCRs)
In the landscape of modern drug development, the demand for rapid, efficient, and diversity-oriented synthesis of novel molecular entities is paramount. Multicomponent reactions (MCRs) have emerged as a powerful strategic tool, enabling the construction of complex, drug-like molecules in a single, convergent step from three or more starting materials.[1][2] This approach offers significant advantages over traditional linear synthesis, including heightened atom economy, reduced operational complexity, and the ability to rapidly generate vast chemical libraries for high-throughput screening.[3][4]
This guide focuses on the application of 2-Ethoxypyridine-4-carboxaldehyde as a pivotal building block in several cornerstone MCRs. The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, present in numerous approved drugs due to its ability to engage in hydrogen bonding and act as a bioisosteric replacement for other aromatic systems.[5][6] The specific substitution pattern of 2-Ethoxypyridine-4-carboxaldehyde—featuring an electron-donating ethoxy group and a highly reactive aldehyde function—provides a unique electronic and steric profile, making it an ideal candidate for generating novel heterocyclic scaffolds with significant therapeutic potential.
Featured Multicomponent Reaction: The Biginelli Synthesis of Dihydropyrimidinones (DHPMs)
The Biginelli reaction is a classic acid-catalyzed, three-component condensation that provides direct access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[7][8] This heterocyclic core is of profound interest in drug discovery, exhibiting a wide range of biological activities, including roles as calcium channel blockers, antiviral, antibacterial, and anticancer agents.[9]
A. Scientific Rationale & Mechanism
The reaction proceeds via a cascade of events, initiated by the acid-catalyzed condensation between the aldehyde (2-Ethoxypyridine-4-carboxaldehyde) and urea to form an N-acylimine ion intermediate. This electrophilic species is then intercepted by the enolate of a β-ketoester (e.g., ethyl acetoacetate), followed by cyclization and dehydration to yield the final DHPM product. The precise order of these steps can be influenced by the specific reactants and conditions used.[8]
Caption: Proposed mechanism for the Biginelli reaction.
B. Detailed Experimental Protocol
This protocol describes the synthesis of Ethyl 4-(2-ethoxypyridin-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Ethoxypyridine-4-carboxaldehyde | ≥97% | Commercial | |
| Ethyl acetoacetate | Reagent Grade | Commercial | |
| Urea | ACS Grade | Commercial | |
| p-Toluenesulfonic acid (PTSA) | Monohydrate, ≥98% | Commercial | Catalyst |
| Ethanol (EtOH) | Anhydrous | Commercial | Solvent |
| Ethyl acetate (EtOAc) | ACS Grade | Commercial | For workup/chromatography |
| Hexanes | ACS Grade | Commercial | For workup/chromatography |
| Round-bottom flask (50 mL) | - | - | |
| Reflux condenser | - | - | |
| Magnetic stirrer and stir bar | - | - | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | - |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Ethoxypyridine-4-carboxaldehyde (1.51 g, 10 mmol, 1.0 eq.).
-
Reagent Addition: Add ethyl acetoacetate (1.30 g, 10 mmol, 1.0 eq.), urea (0.90 g, 15 mmol, 1.5 eq.), and anhydrous ethanol (20 mL).
-
Catalyst Introduction: Add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 0.1 eq.) to the stirred suspension. The choice of a Brønsted acid like PTSA is crucial for facilitating both the initial condensation and the final dehydration step.[10]
-
Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:EtOAc mobile phase). The starting aldehyde spot should diminish and a new, more polar product spot should appear. The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. A precipitate may form. Add 30 mL of cold deionized water to the flask and stir for 15 minutes.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 10 mL) and then a small amount of cold ethanol to remove residual impurities.
-
Purification: The crude solid can be purified by recrystallization from ethanol or by silica gel column chromatography if necessary to achieve high purity.
C. Data & Expected Results
| Parameter | Value |
| Product Name | Ethyl 4-(2-ethoxypyridin-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
| Physical State | Off-white to pale yellow solid |
| Expected Yield | 65-85% |
| Characterization | ¹H NMR, ¹³C NMR, HRMS, IR |
Featured Multicomponent Reaction: The Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a robust MCR for the formation of 1,4-dihydropyridines (1,4-DHPs), another scaffold of immense pharmacological importance.[1] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-dicarbonyl compound, and a source of ammonia.[11]
A. Scientific Rationale & Protocol
The utility of this reaction lies in its ability to construct the dihydropyridine ring with four new bonds formed in a single operation. The resulting DHP core can be found in drugs targeting cardiovascular diseases, and the pyridine ring itself can be accessed via subsequent oxidation.
Experimental Protocol: Synthesis of diethyl 2,6-dimethyl-4-(2-ethoxypyridin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate
-
Setup: In a 50 mL round-bottom flask, dissolve 2-Ethoxypyridine-4-carboxaldehyde (1.51 g, 10 mmol) in 20 mL of isopropanol.
-
Addition: Add ethyl acetoacetate (2.60 g, 20 mmol, 2.0 eq.) to the solution.
-
Ammonia Source: Add ammonium acetate (0.77 g, 10 mmol, 1.0 eq.). The ammonium acetate serves as both the ammonia source and a mild acidic catalyst.
-
Reaction: Heat the mixture to reflux for 8-12 hours.
-
Monitoring & Workup: Monitor by TLC. Upon completion, cool the reaction to room temperature, add 20 mL of water, and collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid with a 1:1 mixture of ethanol/water and dry under vacuum. Recrystallization from ethanol typically yields the pure product.
Caption: General experimental workflow for MCRs.
Featured Multicomponent Reaction: The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is arguably one of the most significant MCRs, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[4][12] Its power lies in the vast structural diversity achievable by simply varying the four input components, making it a cornerstone of combinatorial chemistry and drug discovery.[13][14]
A. Scientific Rationale & Protocol
The reaction mechanism is initiated by the formation of an iminium ion from the aldehyde and amine. This is followed by the nucleophilic addition of the isocyanide to form a nitrilium ion intermediate, which is then trapped by the carboxylate. A final, irreversible Mumm rearrangement yields the stable bis-amide product.[12]
Experimental Protocol: Synthesis of a Ugi Adduct from 2-Ethoxypyridine-4-carboxaldehyde
-
Setup: In a 25 mL vial, dissolve 2-Ethoxypyridine-4-carboxaldehyde (0.755 g, 5 mmol, 1.0 eq.) and benzylamine (0.535 g, 5 mmol, 1.0 eq.) in 10 mL of methanol (MeOH). Stir for 20 minutes at room temperature to facilitate imine formation.
-
Addition: Add acetic acid (0.30 g, 5 mmol, 1.0 eq.) to the mixture.
-
Isocyanide Addition: Add tert-butyl isocyanide (0.415 g, 5 mmol, 1.0 eq.) dropwise to the stirred solution. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Reaction: Seal the vial and stir at room temperature for 24-48 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired α-acylamino amide.
Applications in Drug Discovery & Development
The scaffolds synthesized using 2-Ethoxypyridine-4-carboxaldehyde are primed for exploration in various therapeutic areas. The inherent pyridine moiety is a key pharmacophore, and the diversity introduced by the MCRs allows for fine-tuning of physicochemical properties (e.g., solubility, lipophilicity) and biological activity.
-
DHPMs (from Biginelli): Can be screened for activity against cancer cell lines, viral targets, or as modulators of ion channels.[9]
-
1,4-DHPs (from Hantzsch): Known calcium channel blockers, but derivatives also show potential as anticancer and antimicrobial agents.[5]
-
Peptidomimetics (from Ugi): Ideal for targeting protein-protein interactions or for use as enzyme inhibitors, particularly in antiviral or anticancer research.[15][16]
Caption: From building block to potential therapeutic applications.
Troubleshooting & Field Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; insufficient heating; impure starting materials. | Use fresh catalyst; ensure reaction reaches and maintains reflux temperature; verify purity of aldehyde and other reagents by NMR before starting. |
| Formation of Side Products | Self-condensation of the β-ketoester; competing reaction pathways. | For the Biginelli reaction, consider a Lewis acid catalyst (e.g., Yb(OTf)₃) which can favor the desired pathway. For Hantzsch, ensure the stoichiometry is correct.[10] |
| Difficult Purification | Product and starting materials have similar polarity; product is an oil. | Adjust the eluent system for column chromatography (try adding a small % of MeOH or using a gradient); attempt to induce crystallization by trituration with a non-polar solvent like hexanes or ether. |
References
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Cioc, R. C., Ruijter, E., & Orru, R. V. A. (2014). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules. [Link]
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Wikipedia. (n.d.). Passerini reaction. [Link]
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Ilfahmi, Y. A., & Ramadhani, S. P. (2021). 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Jurnal Kimia dan Pendidikan Kimia. [Link]
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Chemistry Channel. (2020, October 20). Performing the Ugi Reaction [Video]. YouTube. [Link]
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Vlase, G., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules. [Link]
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Patel, H., et al. (n.d.). Synthesis of some novel-4-aryl-5-(carboxamido-N-pyridin-2'-yl)-6-methyl-2-Thioxos 1,3,5-trihydro-pyrimidines. TSI Journals. [Link]
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de Graaff, C. (2012). Ugi-type reactions with 2-aminopyridine and siloxycyclopropanes – syntheses of masked δ-amino acids. Refubium - Freie Universität Berlin. [Link]
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Setyawati, A., et al. (2017). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank. [Link]
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Beilstein Archives. (n.d.). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. [Link]
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Stoltz, B. M. (n.d.). Multicomponent Reactions in Total Synthesis. Caltech. [Link]
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Sharma, A., & Kaur, B. (2017). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. [Link]
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Organic Chemistry Portal. (n.d.). Multicomponent Reactions. [Link]
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Kumar, M., et al. (2024). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. CMJ Publishers. [Link]
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Mamaghani, M., & Hossein Nia, R. (2016). Recent Developments in the MCRs Synthesis of Pyridopyrimidines and Spiro-Pyridopyrimidines. Journal of Heterocyclic Chemistry. [Link]
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Alcaide, B., et al. (2016). Investigation of the Passerini and Ugi reactions in β-lactam aldehydes. Synthetic applications. Organic & Biomolecular Chemistry. [Link]
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Ugi Four-Component Reactions Using Alternative Reactants. (2022). Molecules. [Link]
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Bagley, M. C., et al. (2017). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Passerini Reaction. [Link]
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Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. (n.d.). RSC Advances. [Link]
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Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. (2024). European Journal of Medicinal Chemistry. [Link]
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A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). Chemistry of Heterocyclic Compounds. [Link]
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Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. (2020). Bioorganic Chemistry. [Link]
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Mechanism of multicomponent transformation of aldehydes 1, malononitrile and 4–hydroxy-6-methylpyridin-2(1H). (n.d.). ResearchGate. [Link]
-
Woerly, E. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois. [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Drug Design, Development and Therapy. [Link]
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Four‐component synthesis of pyridines from aldehyde, malononitrile and... (n.d.). ResearchGate. [Link]
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Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. (2022). Catalysts. [Link]
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Dömling, A. (2013). Chemistry and Biology Of Multicomponent Reactions. Chemical Reviews. [Link]
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Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. (2024). Semantic Scholar. [Link]
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Ugi reaction. (n.d.). Grokipedia. [Link]
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The 100 facets of the Passerini reaction. (2021). Organic & Biomolecular Chemistry. [Link]
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Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. (2017). ResearchGate. [Link]
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Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents. (2022). Bioorganic Chemistry. [Link]
-
Multi-step synthesis of novel 2-methyl-3-carboxamide-4-quinolones and an enhanced sampling simulation method to identify potentiators for cystic fibrosis. (2023). ResearchGate. [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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Application Notes and Protocols for the One-Pot Synthesis of Novel Derivatives from 2-Ethoxypyridine-4-carboxaldehyde
Introduction: The Strategic Value of 2-Ethoxypyridine-4-carboxaldehyde in Medicinal Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. Its derivatives exhibit a wide spectrum of biological activities, including but not limited to, antiviral, anti-inflammatory, analgesic, and anticancer properties.[1] The substituent pattern on the pyridine ring is crucial for modulating the pharmacological profile of these molecules. 2-Ethoxypyridine-4-carboxaldehyde, in particular, is a highly valuable starting material. The ethoxy group at the 2-position can influence the molecule's lipophilicity and metabolic stability, while the aldehyde at the 4-position serves as a versatile handle for a variety of chemical transformations.
One-pot synthesis, particularly through multicomponent reactions (MCRs), has emerged as a powerful and sustainable strategy in organic synthesis. By combining three or more reactants in a single reaction vessel, MCRs offer significant advantages over traditional multi-step synthesis, including reduced reaction times, lower costs, minimized waste, and increased molecular complexity in a single step.[1]
These application notes provide detailed protocols for the one-pot synthesis of two important classes of derivatives from 2-Ethoxypyridine-4-carboxaldehyde: 1,4-dihydropyridines via a modified Hantzsch reaction and highly substituted pyridines through a multicomponent cyclocondensation reaction. While direct literature for one-pot reactions of 2-Ethoxypyridine-4-carboxaldehyde is emerging, the following protocols are adapted from well-established methods for other aromatic and heterocyclic aldehydes. The rationale for the adaptation of these methods is based on the electronic properties of the starting material, where the electron-donating ethoxy group may influence reaction kinetics.
I. One-Pot Synthesis of 1,4-Dihydropyridine Derivatives via a Modified Hantzsch Reaction
The Hantzsch reaction is a classic MCR for the synthesis of 1,4-dihydropyridines (1,4-DHPs), a class of compounds known for their cardiovascular and other therapeutic properties.[2][3][4][5] This protocol adapts the general Hantzsch synthesis for use with 2-Ethoxypyridine-4-carboxaldehyde.
Scientific Rationale
The reaction proceeds through a condensation of an aldehyde, a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate). The 2-ethoxy group on the pyridine ring is expected to have a modest electronic effect on the reactivity of the aldehyde, potentially requiring slightly adjusted reaction conditions compared to unsubstituted pyridine-4-carboxaldehyde to achieve optimal yields. The use of a catalyst, such as a mild Lewis acid or an organocatalyst, can enhance the reaction rate and yield.[2][3][5][6]
Experimental Workflow
Caption: Workflow for the one-pot Hantzsch synthesis of 1,4-dihydropyridine derivatives.
Detailed Protocol
Materials:
-
2-Ethoxypyridine-4-carboxaldehyde
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol (absolute)
-
(Optional) L-proline (as an organocatalyst)
-
Standard laboratory glassware and magnetic stirrer with heating
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Ethoxypyridine-4-carboxaldehyde (1.0 mmol, 1 equivalent).
-
Add ethyl acetoacetate (2.0 mmol, 2 equivalents) and ammonium acetate (1.5 mmol, 1.5 equivalents).
-
(Optional) Add L-proline (0.1 mmol, 10 mol%).
-
Add absolute ethanol (20 mL) as the solvent.
-
Stir the reaction mixture and heat to reflux (approximately 78 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
A solid precipitate should form. If not, the solvent volume can be reduced under vacuum.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to afford the pure 1,4-dihydropyridine derivative.
Data Summary
| Reactant | Molar Ratio | Purpose |
| 2-Ethoxypyridine-4-carboxaldehyde | 1.0 | Aldehyde source |
| Ethyl Acetoacetate | 2.0 | β-ketoester |
| Ammonium Acetate | 1.5 | Nitrogen source |
| L-proline (optional) | 0.1 | Catalyst |
| Ethanol | - | Solvent |
Expected Outcome: Formation of the corresponding 1,4-dihydropyridine derivative in moderate to good yields. The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
II. One-Pot Synthesis of Highly Substituted Pyridine Derivatives
This protocol describes a one-pot, four-component reaction for the synthesis of highly functionalized, fully aromatized pyridine derivatives from 2-Ethoxypyridine-4-carboxaldehyde. This method is adapted from established procedures for the synthesis of polysubstituted pyridines.[1][7]
Scientific Rationale
This reaction involves the condensation of an aldehyde, an active methylene compound (e.g., malononitrile), a β-dicarbonyl compound (e.g., acetylacetone), and a nitrogen source (ammonium acetate). The reaction likely proceeds through a series of tandem reactions including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization. The choice of base or catalyst is critical for promoting the reaction cascade.
Reaction Mechanism Overview
Caption: Simplified reaction pathway for the multicomponent synthesis of substituted pyridines.
Detailed Protocol
Materials:
-
2-Ethoxypyridine-4-carboxaldehyde
-
Malononitrile
-
Acetylacetone
-
Ammonium acetate
-
Ethanol (absolute) or a green solvent like glycerol
-
(Optional) A catalyst such as piperidine or a solid acid catalyst.
-
Standard laboratory glassware and magnetic stirrer with heating
Procedure:
-
In a 50 mL round-bottom flask, combine 2-Ethoxypyridine-4-carboxaldehyde (1.0 mmol, 1 equivalent), malononitrile (1.0 mmol, 1 equivalent), acetylacetone (1.0 mmol, 1 equivalent), and ammonium acetate (1.5 mmol, 1.5 equivalents).
-
Add the chosen solvent (e.g., 15 mL of ethanol).
-
(Optional) Add a catalytic amount of piperidine (e.g., 0.1 mmol, 10 mol%).
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.
-
Wash the crude product with cold water and then a small amount of cold ethanol.
-
Dry the product and purify by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.
Data Summary
| Reactant | Molar Ratio | Role |
| 2-Ethoxypyridine-4-carboxaldehyde | 1.0 | Aldehyde component |
| Malononitrile | 1.0 | Active methylene compound |
| Acetylacetone | 1.0 | β-dicarbonyl compound |
| Ammonium Acetate | 1.5 | Nitrogen source |
| Piperidine (optional) | 0.1 | Basic catalyst |
| Ethanol | - | Solvent |
Expected Outcome: Synthesis of a highly substituted pyridine derivative. The specific structure will depend on the reactants used. Characterization should be performed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure.
Trustworthiness and Self-Validation
The protocols provided are based on well-established and widely published methodologies for the one-pot synthesis of pyridine and dihydropyridine derivatives. The reliability of these methods is high, though yields may vary depending on the purity of the reagents and the specific reaction conditions employed. For self-validation, it is recommended to:
-
Confirm the identity and purity of the starting materials before commencing the synthesis.
-
Monitor the reaction progress closely using TLC to determine the optimal reaction time and prevent the formation of byproducts.
-
Thoroughly characterize the final product using a suite of analytical techniques (NMR, MS, IR) to confirm its structure and purity.
-
Perform a blank reaction (without the aldehyde) to ensure that the observed product formation is indeed due to the desired reaction pathway.
Conclusion
The one-pot synthesis of derivatives from 2-Ethoxypyridine-4-carboxaldehyde represents an efficient and atom-economical approach to generating novel molecules of potential interest in drug discovery and development. The adapted protocols provided herein for the synthesis of 1,4-dihydropyridines and highly substituted pyridines offer a solid foundation for researchers to explore the chemical space around this valuable scaffold. Further optimization of reaction conditions, including solvent, catalyst, and temperature, may lead to improved yields and shorter reaction times.
References
- Zargarzadeh, R., Akbari Dilmaghani, K., & Nikoo, A. (2021). One-pot synthesis of 1,4-dihydropyridine derivatives using the Fe2ZnAl2O7 catalyzed Hantzsch three-component reaction. Journal of the Chinese Chemical Society, 68(5), 845-853.
- Patil, S. B., et al. (2022). One-Pot Green Synthesis of 1, 4-Dihydropyridine Derivatives Using Polyindole TiO2 Nanocatalyst by Solvent Free Method.
- Abdel-Rahman, A. A. H. (2005). Fused Heterocyclic Nitrogen Systems Containing Phosphorus Atom.
-
Multicomponent synthesis of substituted pyridines from cinnamaldehyde, ethylenediamine and 1,3‐dicarbonyls. (n.d.). ResearchGate. Retrieved from [Link]
- Yarovaya, O. I., et al. (2022). Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO. Molecules, 27(21), 7261.
- Hassan, S. W., et al. (2022). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. RSC advances, 12(45), 29255-29283.
- Demirbas, N., et al. (2009). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]-pyridine Derivatives. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 342(5), 281-288.
- Preparation method for 4-pyridinecarboxaldehyde. (2017). Google Patents.
- Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. (2016). Der Pharma Chemica, 8(19), 123-136.
- El-Mekabaty, A., et al. (2023).
-
Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (n.d.). University of Leeds. Retrieved from [Link]
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry, 45(1), 43-62.
-
Synthetic strategies to pyrido fused heterocycles. (2023). Indian Academy of Sciences. Retrieved from [Link]
- Lechel, T., et al. (2011). A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction. Beilstein journal of organic chemistry, 7, 945-953.
- One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones under Solvent-Free Condition using Mesoporous MCM-41 Materials and their Antimicrobial Activities. (2022). Asian Journal of Chemistry, 34(8), 2029-2034.
-
Recent advances in the synthesis of N-fused heterocycles from N-aroylmethylpyrrole-2-carboxaldehyde derivatives via annulative functionalization strategies. (2021). ResearchGate. Retrieved from [Link]
- A Facile, One-Pot Synthesis of 1,4-Dihydropyridine Derivative by Using Polyaniline Supported Zinc Oxide Nanoparticle via Hantzsch Reaction. (2022). Chemistry, 4(1), 1-13.
- Dong, D., et al. (2010). Efficient one-pot synthesis of substituted pyridines through multicomponent reaction. Organic & Biomolecular Chemistry, 8(12), 2843-2849.
- Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradi
- Moradi, L., et al. (2022). Efficient One-Pot Synthesis of 1,4-Dihydropyridines Catalyzed by Magnetic MnFe2O4 Nanoparticles. Acta Chimica Slovenica, 69(2), 349-358.
- Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804-12807.
- Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Deriv
-
Lechel, T., et al. (2011). A practical two-step procedure for the preparation of enantiopure pyridines: multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction. PubMed. Retrieved from [Link]
Sources
- 1. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nanobioletters.com [nanobioletters.com]
- 4. mdpi.com [mdpi.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. One-Pot Green Synthesis of 1, 4-Dihydropyridine Derivatives Using Polyindole TiO2 Nanocatalyst by Solvent Free Method [scirp.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Preventing Oxidation of 2-Ethoxypyridine-4-carboxaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-Ethoxypyridine-4-carboxaldehyde. This document provides in-depth troubleshooting advice and preventative protocols for researchers, scientists, and drug development professionals. Our goal is to help you maintain the integrity and purity of this valuable reagent by mitigating its primary degradation pathway: oxidation.
Frequently Asked Questions (FAQs): Understanding the Challenge
Q1: My vial of 2-Ethoxypyridine-4-carboxaldehyde has turned yellow and shows a new peak in the ¹H NMR. What is happening?
This is a classic sign of degradation. 2-Ethoxypyridine-4-carboxaldehyde, like many aromatic aldehydes, is highly susceptible to oxidation. The aldehyde functional group (-CHO) is readily oxidized to the corresponding carboxylic acid (2-Ethoxypyridine-4-carboxylic acid). This transformation is often catalyzed by exposure to atmospheric oxygen, light, and even trace metal impurities. The appearance of a yellow tint and new analytical signals confirms a change in the material's purity. Aromatic aldehydes, in general, are prone to this auto-oxidation process.[1][2]
Q2: Why is this specific aldehyde so sensitive?
The sensitivity arises from a combination of factors:
-
The Aldehyde Group: The carbon-hydrogen bond in the aldehyde group is relatively weak and susceptible to radical abstraction, initiating the oxidation cascade.
-
The Pyridine Ring System: The electron-donating nature of the 2-ethoxy group can increase the electron density of the pyridine ring, potentially influencing the reactivity of the aldehyde substituent.
-
Catalysts: The oxidation process is an autocatalytic chain reaction that can be initiated by light, heat, or trace amounts of transition metals from glassware or spatulas. Exposure to air is the most significant contributor, providing the oxygen required for the reaction.[3][4]
Q3: What are the consequences of using an oxidized sample in my experiment?
Using an oxidized reagent can have severe consequences for your research. The carboxylic acid impurity can alter reaction kinetics, lead to unintended side products, and complicate purification processes. In drug development, using impure starting materials can compromise the entire synthetic route, leading to failed batches and unreliable biological data. Therefore, ensuring the purity of your 2-Ethoxypyridine-4-carboxaldehyde is paramount.
Visualizing the Degradation Pathway
The primary degradation mechanism is the oxidation of the aldehyde to a carboxylic acid. This process is typically initiated by radical formation at the aldehydic proton.
Caption: Troubleshooting workflow for suspected oxidation.
Protocol 1: Recommended Long-Term Storage
Proper storage is the first and most critical line of defense against oxidation. [5]The goal is to create an environment free of oxygen and light at a reduced temperature.
Materials:
-
Vial of 2-Ethoxypyridine-4-carboxaldehyde
-
Amber glass vial with a PTFE-lined septum cap
-
Source of dry, inert gas (Nitrogen or Argon)
-
Parafilm or vinyl tape
-
Laboratory refrigerator (2-8°C) [6] Procedure:
-
Procurement: If possible, purchase the aldehyde in bottles sealed with a septum cap. This allows for removal of the material via syringe without opening the bottle to the atmosphere.
-
Repackaging (if necessary): If the aldehyde arrives in a simple screw-cap bottle, it is best to aliquot it into smaller, single-use vials under an inert atmosphere (e.g., inside a glovebox).
-
Inert Gas Purge: Before sealing for storage, gently flush the headspace of the vial with a stream of dry nitrogen or argon for 30-60 seconds. This displaces the atmospheric oxygen. [6][7]4. Secure Sealing: Tightly cap the vial. For septum-sealed vials, ensure the seal is secure.
-
Parafilm Wrapping: Wrap the cap-vial interface with Parafilm. This provides an additional barrier against moisture and gas exchange.
-
Refrigeration: Store the sealed vial upright in a refrigerator designated for chemicals, maintaining a temperature between 2-8°C. 7. Light Protection: The use of an amber vial is crucial to prevent photo-initiated degradation. [8]If only clear vials are available, wrap them in aluminum foil.
| Parameter | Recommendation | Rationale |
| Atmosphere | Dry Nitrogen or Argon | Prevents contact with atmospheric oxygen, the primary oxidant. [5] |
| Temperature | 2–8 °C | Slows the rate of chemical degradation. [6] |
| Container | Amber Glass Vial with Septum Cap | Protects from light and allows for inert atmosphere handling. [8][9] |
| Seal | PTFE-lined Septum + Parafilm | Provides a chemically inert and robust seal against air/moisture ingress. |
Protocol 2: Proper Handling and Dispensing Workflow
Every time the bulk container is accessed, there is a risk of introducing contaminants. This workflow minimizes that risk.
Materials:
-
Stored vial of 2-Ethoxypyridine-4-carboxaldehyde
-
Schlenk line or a balloon filled with inert gas (N₂/Ar)
-
Dry, clean needles and gas-tight syringes
-
Receiving flask (oven-dried and cooled under inert gas) [7] Procedure:
-
Preparation: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the cold vial.
-
Establish Inert Atmosphere: Pierce the vial's septum with a needle connected to a source of positive inert gas pressure (e.g., a balloon or a Schlenk line bubbler). This ensures that as you withdraw the liquid, it is replaced by inert gas, not air.
-
Venting: Insert a second, shorter "vent" needle to allow for gas outflow and prevent over-pressurization.
-
Withdrawal: Use a clean, dry, gas-tight syringe to pierce the septum. Withdraw slightly more inert gas from the headspace into the syringe before drawing the desired volume of the liquid aldehyde. This "nitrogen buffer" protects the reagent within the syringe. [10]5. Transfer: Remove the syringe and insert it into the septum of the prepared reaction flask. Expel the inert gas buffer from the syringe, then dispense the liquid aldehyde.
-
Resealing and Storage: Remove the needles from the reagent vial. The vial now contains a positive pressure of inert gas. Re-wrap the cap with Parafilm and return it to the refrigerator.
Advanced Preventative Strategy: Antioxidant Stabilization
For very sensitive applications or extremely long-term storage, the addition of a radical-scavenging antioxidant can be considered. The choice must be compatible with your downstream chemistry.
| Antioxidant | Class | Typical Concentration | Considerations |
| BHT (Butylated Hydroxytoluene) | Synthetic Phenolic | 50-200 ppm | Widely used and effective. [1][11]Can sometimes be removed via vacuum. May interfere with certain catalytic reactions. |
| BHA (Butylated Hydroxyanisole) | Synthetic Phenolic | 50-200 ppm | Similar to BHT, offers good protection. [11][12] |
| Tocopherol (Vitamin E) | Natural | 100-500 ppm | A "natural" alternative, effective lipid-soluble antioxidant. [13]Less volatile than BHT/BHA. |
Important: Always run a small-scale control reaction to ensure the chosen antioxidant does not negatively impact your experimental outcome.
References
-
Sciforum. (n.d.). Preparation of 2-pyridinecarbaldehyde thiosemicarbazone by Microwave irradiation. Retrieved from [Link]
-
BTSA. (n.d.). Examples of natural and synthetic antioxidants available on the market. Retrieved from [Link]
-
ResearchGate. (2024). Principles of Inert Atmosphere Storage. Retrieved from [Link]
-
PubMed. (2005). Mechanism of oxidation of benzaldehyde by polypyridyl oxo complexes of Ru(IV). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. Retrieved from [Link]
-
TSI Journals. (2013). KINETIC OF PERMAGNETIC OXIDATION OF PYRIDINE-3- CARBOXALDEHYDE IN ACIDIC MEDIA. Retrieved from [Link]
-
MDPI. (n.d.). Aldehydes: What We Should Know About Them. Retrieved from [Link]
-
YouTube. (2022, February 1). Inert Atmosphere. Retrieved from [Link]
- Google Patents. (n.d.). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
-
Biosciences Biotechnology Research Asia. (n.d.). Natural Antioxidants from Fruits and Vegetables: An Alternative to Synthetic Antioxidants. Retrieved from [Link]
-
ResearchGate. (n.d.). General procedure for the synthesis of 4-pyridine carboxaldehyde.... Retrieved from [Link]
-
University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-pyridine carboxaldehyde. Retrieved from [Link]
-
ResearchGate. (2025). Antioxidants Activity of Selected Synthesized Compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde.
-
Organic Chemistry Portal. (n.d.). Oxidizing Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. Retrieved from [Link]
-
Sciencemadness.org. (2025). How do you store chemicals in inert gas?. Retrieved from [Link]
-
Accio. (2025, December 16). Aromatic Aldehyde: Uses, Synthesis & Examples. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Retrieved from [Link]
Sources
- 1. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 2. Mechanism of oxidation of benzaldehyde by polypyridyl oxo complexes of Ru(IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidizing Agents [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Pyridinecarboxaldehyde(1121-60-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 9. ossila.com [ossila.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Natural Antioxidants from Fruits and Vegetables: An Alternative to Synthetic Antioxidants – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. researchgate.net [researchgate.net]
- 13. btsa.com [btsa.com]
challenges in the purification of 2-Ethoxypyridine-4-carboxaldehyde
Welcome to the Heterocycle Technical Support Center .
Ticket Subject: Purification & Stability Protocols for 2-Ethoxypyridine-4-carboxaldehyde Assigned Specialist: Dr. A. Vance, Senior Application Scientist Case ID: PYR-ALD-04-ETH[1]
Executive Summary
2-Ethoxypyridine-4-carboxaldehyde (CAS: 55319-73-6) presents a classic "double-trouble" functionality: a basic pyridine nitrogen and a reactive aldehyde handle.[1] This combination makes it susceptible to oxidative degradation (to the carboxylic acid) and acid-catalyzed polymerization on standard silica gel.[1]
This guide moves beyond standard protocols to address the specific physiochemical traps of this molecule.
Module 1: Chromatography Troubleshooting
User Issue: "My compound streaks/tails on the TLC plate and I lose significant mass during flash chromatography."
Diagnosis: Standard silica gel (pH ~6.5–7.[1]0) is sufficiently acidic to protonate the pyridine ring or catalyze the hydration of the aldehyde. This leads to irreversible adsorption (tailing) and degradation.[1]
The Fix: Deactivation or Alternative Stationary Phases
Do not use untreated silica.[1] Choose one of the following methods:
Option A: The "Pre-Buffered" Silica Method (Recommended)
Instead of just adding triethylamine (Et3N) to your mobile phase, you must deactivate the silica before loading the sample.
-
Slurry Preparation: Prepare a slurry of silica gel in a solution of Hexanes:EtOAc (9:1) + 1% Et3N .[1]
-
Equilibration: Pour the column and flush with 2 column volumes (CV) of this basified solvent.
-
Elution: Run your gradient. You can maintain 0.5% Et3N in the eluent, but the pre-flush is the critical step to neutralize active silanol sites.
Option B: Neutral Alumina
If the compound remains unstable on treated silica, switch to Neutral Alumina (Brockmann Grade III) .
-
Why: Alumina lacks the acidic silanol groups that catalyze aldehyde decomposition.[1]
-
Trade-off: Resolution is generally lower than silica; you may need a shallower gradient.[1]
Table 1: Stationary Phase Compatibility Matrix
| Stationary Phase | Compatibility | Risk Factor | Modification Required |
| Standard Silica (SiO2) | 🔴 Low | High (Degradation) | Avoid unless treated.[1] |
| Et3N-Treated SiO2 | 🟡 Medium/High | Low (Tailing) | Pre-wash with 1% Et3N.[1] |
| Neutral Alumina | 🟢 High | Very Low | Use Grade III (add 6% water w/w).[1] |
| Reverse Phase (C18) | 🟢 High | Low | Use basic buffer (NH4HCO3, pH 8).[1] |
Module 2: The "Chemical Filter" (Bisulfite Purification)
User Issue: "I cannot separate the product from the starting material (2-ethoxypyridine) because their Rf values are nearly identical."
Diagnosis: Chromatography relies on polarity differences.[1] Since the aldehyde and the starting material have similar polarities, physical separation is inefficient.
The Fix: Bisulfite Adduct Formation This is the Gold Standard for purifying pyridine aldehydes. It converts the aldehyde into a water-soluble sulfonate salt, allowing you to wash away non-aldehyde impurities (like the starting material) in the organic layer.
Step-by-Step Protocol
1. Adduct Formation (Phase Switch):
-
Dissolve crude mixture in minimal Ethyl Acetate (EtOAc) .
-
Add 1.5 equivalents of saturated aqueous Sodium Bisulfite (NaHSO3) .[1]
-
Stir vigorously for 1–2 hours. A white precipitate (the adduct) may form, or it may stay in the aqueous layer.
-
Observation: The aldehyde is now trapped in the aqueous phase (or solid).
2. The Wash (Impurity Removal):
-
Keep the Aqueous Layer (contains product).[1]
-
Keep the Solid (if any formed, filter it and add to aqueous).
-
Wash the aqueous layer 2x with EtOAc.[1][5]
-
Result: Impurities (2-ethoxypyridine, alcohols) remain in the EtOAc and are discarded.[1]
-
3. Regeneration (Recovery):
-
Cool the aqueous solution to 0°C.
-
Slowly basify to pH >10 using Saturated Sodium Carbonate (Na2CO3) or 10% NaOH.[1]
-
The aldehyde will "crash out" or form an oil as it regenerates.[1]
-
Extract 3x with Dichloromethane (DCM) .[1]
Visualizing the Workflow
Figure 1: The Bisulfite Adduct Loop allows for chemical separation of aldehydes from non-carbonyl impurities.[1][7]
Module 3: Stability & Storage FAQs
Q: Why did my clear oil turn into a white solid overnight? A: This is likely Autoxidation .[1] Pyridine aldehydes react with atmospheric oxygen to form the corresponding carboxylic acid (2-ethoxypyridine-4-carboxylic acid), which is a high-melting solid.[1]
-
Prevention: Store under Argon/Nitrogen at -20°C.
-
Recovery: If partial oxidation occurs, dissolve in DCM and wash with saturated NaHCO3.[1] The acid will go into the aqueous layer; the aldehyde stays in the DCM.
Q: Can I distill this compound? A: Yes, but with extreme caution.
-
Pyridine aldehydes have high boiling points (Parent 4-pyridinecarboxaldehyde bp is ~198°C).[1] The ethoxy group increases this.[1]
-
Requirement: You must use High Vacuum (<1 mbar) .[1] Heating this compound above 150°C at atmospheric pressure will likely cause polymerization or decomposition.[1] Kugelrohr distillation is preferred for small scales (<5g).[1]
Q: The NMR shows a new peak around 6 ppm.[1] What is it? A: If you used methanol or ethanol as a solvent, you likely formed the Hemiacetal or Acetal .
-
Pyridine aldehydes are electron-deficient and react rapidly with nucleophilic solvents.[1]
-
Fix: Avoid alcohols. Use CDCl3 or DMSO-d6 for NMR.[1] Use ACN or DCM for reactions.
References & Grounding
-
Bisulfite Purification Mechanism:
-
Pyridine Aldehyde Stability:
-
General Handling of Basic Heterocycles:
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Ethoxypyridine-4-carboxaldehyde before handling.
Sources
- 1. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. Workup [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. CN103044320A - Preparation method of 4-pyridylaldehyde - Google Patents [patents.google.com]
- 6. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde - Google Patents [patents.google.com]
- 8. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 9. synchem.de [synchem.de]
Technical Support Center: Catalyst Choice in 2-Ethoxypyridine-4-carboxaldehyde Reactions
Welcome to the Technical Support Center dedicated to navigating the complexities of catalyst selection for reactions involving 2-Ethoxypyridine-4-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our aim is to empower you with the scientific rationale behind experimental choices to optimize your synthetic outcomes.
Introduction: The unique reactivity of 2-Ethoxypyridine-4-carboxaldehyde
2-Ethoxypyridine-4-carboxaldehyde is a valuable building block in medicinal chemistry and materials science. Its reactivity is governed by the interplay of three key structural features: the aldehyde group, a prime site for nucleophilic attack and various C-C bond-forming reactions; the pyridine ring, which can act as a ligand for transition metal catalysts; and the electron-donating ethoxy group at the 2-position, which modulates the electronic properties of the pyridine ring. The choice of catalyst is therefore critical in directing the reaction towards the desired product while minimizing side reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during catalytic reactions with 2-Ethoxypyridine-4-carboxaldehyde.
Issue 1: Low or no conversion in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)
Q: My palladium-catalyzed cross-coupling reaction with 2-Ethoxypyridine-4-carboxaldehyde is sluggish or fails completely. What are the likely causes and how can I troubleshoot this?
A: This is a common issue when working with pyridine-containing substrates. The primary suspect is often the deactivation of the catalyst by the pyridine nitrogen.
Causality: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the metal center of the catalyst (e.g., palladium), leading to the formation of stable, off-cycle complexes that inhibit catalytic turnover.[1] This is a well-documented challenge in the C-H functionalization of N-heteroarenes.[1]
Troubleshooting Protocol:
-
Ligand Selection:
-
Rationale: The choice of ligand is crucial to modulate the electronic properties and steric environment of the metal center, preventing strong coordination with the pyridine nitrogen.
-
Action:
-
Employ bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) to sterically hinder the coordination of the pyridine nitrogen.
-
Consider N-heterocyclic carbene (NHC) ligands, which form strong bonds with the metal and can be less susceptible to displacement by the pyridine substrate.
-
-
-
Catalyst Precursor:
-
Rationale: The choice of palladium precursor can influence the activation of the catalyst and its stability.
-
Action:
-
Experiment with different palladium sources such as Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes.
-
-
-
Reaction Additives:
-
Rationale: Additives can sometimes mitigate catalyst inhibition.
-
Action:
-
In some cases, the addition of a Lewis acid can interact with the pyridine nitrogen, reducing its coordinating ability. However, this must be done cautiously as it can also affect the aldehyde functionality.
-
For C-H activation reactions, the choice of oxidant can impact catalyst stability. While air is a sustainable oxidant, it can promote the formation of inactive Pd(0) clusters in aqueous media.[2]
-
-
-
Solvent and Base:
-
Rationale: The reaction medium can influence the solubility of the catalyst and substrate, as well as the rate of catalyst deactivation.
-
Action:
-
Screen a range of polar aprotic solvents (e.g., dioxane, THF, DMF).
-
The choice of base is also critical; ensure it is compatible with both the catalyst and the substrate.
-
-
Issue 2: Poor chemoselectivity in reduction or oxidation reactions
Q: I am trying to selectively reduce the aldehyde of 2-Ethoxypyridine-4-carboxaldehyde without affecting the pyridine ring, but I am observing over-reduction. Conversely, when attempting to oxidize the aldehyde, I see N-oxide formation. How can I improve chemoselectivity?
A: Achieving chemoselectivity in the presence of multiple reactive sites is a common challenge. The key is to choose a catalytic system with the appropriate reactivity profile.
Causality: The pyridine ring is susceptible to both reduction (hydrogenation) and oxidation (N-oxide formation). The choice of catalyst and reaction conditions determines which functional group is preferentially transformed.
Troubleshooting Protocol for Selective Aldehyde Reduction:
-
Catalyst Choice:
-
Rationale: Different catalysts exhibit varying degrees of selectivity for the reduction of aldehydes versus aromatic heterocycles.
-
Action:
-
For catalytic hydrogenation, catalysts like PtO₂ can be effective, but reaction conditions must be carefully controlled to avoid ring saturation.[3] Using a milder catalyst or lower hydrogen pressure and temperature can improve selectivity.
-
Consider transfer hydrogenation using a catalyst like a manganese PNP pincer complex, which has been shown to be highly chemoselective for the hydrogenation of aldehydes in the presence of other reducible functional groups.[4]
-
-
-
Reaction Conditions:
-
Rationale: Acidic conditions can protonate the pyridine nitrogen, deactivating it towards reduction and potentially enhancing the selectivity for aldehyde reduction.
-
Action:
-
Perform the hydrogenation in the presence of a protic solvent like glacial acetic acid, which can help to minimize the poisoning effect of the pyridine.[3]
-
-
Troubleshooting Protocol for Selective Aldehyde Oxidation:
-
Catalyst and Oxidant Selection:
-
Rationale: To avoid N-oxidation, a catalytic system that is selective for aldehyde oxidation is required.
-
Action:
-
Explore organocatalytic oxidation methods.
-
Certain metal-based catalysts, when paired with the right oxidant, can show high chemoselectivity. For instance, some oxidation methods have been shown to be chemoselective for sulfur oxidation in the presence of a pyridine ring, suggesting that selective aldehyde oxidation is achievable with careful catalyst selection.[5] A reusable polyoxomolybdate-based catalyst has also been reported for the selective oxidation of pyridines to their N-oxides under mild conditions, highlighting the tunability of such systems.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: How does the 2-ethoxy group influence catalyst choice?
A1: The 2-ethoxy group is an electron-donating group, which increases the electron density of the pyridine ring. This has several implications for catalysis:
-
Increased Nucleophilicity: The pyridine nitrogen becomes more nucleophilic, potentially increasing its tendency to coordinate to and inhibit transition metal catalysts.[1] This reinforces the need for sterically demanding ligands or alternative catalytic systems.
-
Modulation of Reactivity: The increased electron density can affect the reactivity of the pyridine ring in C-H activation reactions, potentially altering the regioselectivity compared to unsubstituted pyridines.
-
Organocatalysis: In the context of pyridines as nucleophilic organocatalysts, the electron-donating ethoxy group would be expected to enhance the catalytic activity.[7]
Q2: Can I use organocatalysis for reactions involving 2-Ethoxypyridine-4-carboxaldehyde?
A2: Yes, organocatalysis is a powerful tool for reactions of aldehydes. For 2-Ethoxypyridine-4-carboxaldehyde, several organocatalytic transformations are conceivable:
-
Enamine Catalysis: The aldehyde can be converted into a nucleophilic enamine using a chiral secondary amine catalyst (e.g., a prolinol derivative). This enamine can then participate in reactions such as asymmetric additions to electrophiles.[8]
-
Iminium Catalysis: The aldehyde can be activated by forming an electrophilic iminium ion with a chiral secondary amine catalyst. This strategy is commonly used in asymmetric cycloadditions and other reactions where the aldehyde acts as an electrophile.
-
Pyridinium-based Catalysis: The pyridine nitrogen itself can act as a nucleophilic catalyst in certain reactions, such as acylation. The electron-donating ethoxy group would enhance this catalytic activity.[7]
Q3: What are the key considerations for C-C bond-forming reactions at the aldehyde?
A3: For C-C bond formation, the primary considerations are the choice of catalyst and the nature of the coupling partner.
-
Reductive Coupling: An organocatalytic reductive coupling of the aldehyde with 1,1-diarylethylenes can be achieved using an in situ generated pyridine-boryl radical. The choice of a pyridine co-catalyst with an electron-withdrawing group is crucial for the efficiency of this reaction.[9]
-
Transition Metal-Catalyzed Additions: Transition metal catalysts, particularly those based on copper or iron, can be used for various coupling reactions.[10][11] For instance, copper-catalyzed additions of organometallic reagents to the aldehyde are a possibility.
-
Multi-component Reactions: Pyridine carboxaldehydes are excellent substrates for multi-component reactions to build complex heterocyclic scaffolds. The catalyst, often a Lewis acid or a transition metal complex, plays a key role in orchestrating the reaction cascade.[11][12]
Q4: How can I predict the regioselectivity of C-H functionalization on the pyridine ring?
A4: The regioselectivity of C-H functionalization on the pyridine ring of 2-Ethoxypyridine-4-carboxaldehyde is influenced by a combination of electronic and steric factors, as well as the mechanism of the catalytic reaction.
-
Electronic Effects: The pyridine ring has inherent electronic properties, with the C2, C4, and C6 positions being electron-deficient. The ethoxy group at C2 is electron-donating, which will influence the electron density at other positions. The aldehyde at C4 is electron-withdrawing.
-
Steric Effects: The ethoxy and aldehyde groups will sterically hinder the adjacent positions.
-
Catalyst Directing Effects: In many transition metal-catalyzed C-H functionalization reactions, the catalyst will direct the reaction to a specific position. For pyridines, meta-selective C-H functionalization has been achieved using iridium catalysts.[13]
A thorough understanding of the reaction mechanism and the directing effects of both the substituents and the catalyst is necessary to predict the regioselectivity.
Data and Protocols
Table 1: Catalyst and Ligand Selection Guide for Common Reactions
| Reaction Type | Catalyst System | Ligand/Additive | Key Considerations |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ or Pd₂(dba)₃ | Bulky phosphines (e.g., XPhos, SPhos) or NHCs | Catalyst inhibition by pyridine nitrogen is a major concern. Sterically hindered ligands are crucial. |
| Heck/Sonogashira Coupling | PdCl₂(PPh₃)₂ or CuI (co-catalyst) | PPh₃ or other phosphines | Similar to Suzuki coupling, catalyst poisoning is a potential issue. |
| Aldehyde Reduction (Hydrogenation) | PtO₂ or Mn(PNP-iPr)(CO)₂(H) | Acetic acid (for PtO₂) | Chemoselectivity is key. Avoid conditions that favor pyridine ring reduction. |
| Aldehyde Oxidation | TEMPO-based systems or specific metal oxides | Co-oxidant | Avoid N-oxide formation by choosing a selective catalytic system. |
| Reductive Coupling with Alkenes | Organocatalytic (Pyridine-boryl radical) | 4-(4-pyridinyl)benzonitrile | The choice of pyridine co-catalyst is critical for radical generation.[9] |
Experimental Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling
This protocol is a starting point and may require optimization.
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-Ethoxypyridine-4-carboxaldehyde (1.0 equiv.), the boronic acid coupling partner (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent.
-
Reaction Initiation: Add the catalyst/ligand mixture to the Schlenk tube. Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, 0.1 M concentration) to the reaction mixture.
-
Reaction Progression: Heat the reaction to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Catalyst Deactivation Pathway
Caption: Catalyst deactivation by pyridine coordination.
Decision Workflow for Catalyst Selection
Caption: Decision workflow for catalyst selection.
References
- Balijapalli, S., & Iyer, P. (2013). A three-component coupling reaction (3-CCR) for the synthesis of N-fused pyridines. Beilstein Journal of Organic Chemistry, 9, 1375–1381.
-
Chen, J., et al. (2018). Organocatalytic reductive coupling of aldehydes with 1,1-diarylethylenes using an in situ generated pyridine-boryl radical. Chemical Science, 9(10), 2735–2741. [Link]
- Dielmann, F., et al. (2024). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. Dalton Transactions.
- Gao, Y., et al. (2013). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 9, 2364–2397.
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Gellis, A., et al. (2018). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 23(10), 2633. [Link]
- Hartwig, J. F., et al. (2011). Iridium-Catalyzed C−H Borylation of Quinolines and Pyridines. Journal of the American Chemical Society, 133(4), 849–858.
-
Reddy, M. S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(8), 2821–2824. [Link]
- Shi, Z., & Li, C.-J. (2011). Iridium-catalyzed meta-selective alkylation of pyridines through addition of the intermediate pyridyl-Ir-complexes to aldehydes.
-
Wang, B., et al. (2024). Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. ChemistryViews. [Link]
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Diao, T., et al. (2020). Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant. ACS Catalysis, 10(15), 8445–8453. [Link]
- Glorius, F., et al. (2011). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes.
-
Wang, W., et al. (2015). Organocatalytic enantioselective direct additions of aldehydes to 4-vinylpyridines and electron-deficient vinylarenes and their synthetic applications. Journal of the American Chemical Society, 137(7), 2695–2702. [Link]
-
Knölker, H.-J., et al. (2013). Cooperative Iron–Brønsted Acid Catalysis: Enantioselective Hydrogenation of Quinoxalines and 2H-1,4-Benzoxazines. Angewandte Chemie International Edition, 52(11), 3094–3098. [Link]
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Sajjadifar, S., et al. (2019). A copper(ii) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications. RSC Advances, 9(52), 30268–30278. [Link]
-
Richard, J. P., et al. (2011). Substituent Effects on Electrophilic Catalysis by the Carbonyl Group: Anatomy of the Rate Acceleration for PLP-catalyzed Deprotonation of Glycine. Journal of the American Chemical Society, 133(12), 4545–4555. [Link]
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Miller, A. J. M., et al. (2021). Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. Journal of the American Chemical Society, 143(37), 15046–15056. [Link]
-
Melchiorre, P., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 144(51), 23375–23381. [Link]
-
Li, Y., et al. (2016). Catalytic system for pyridine oxidation to N-oxides under mild conditions based on polyoxomolybdate. RSC Advances, 6(10), 8349–8353. [Link]
-
Ackermann, L., et al. (2023). meta-Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(15), e202216239. [Link]
- Various Authors. (n.d.). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. Journal of the Iranian Chemical Society.
-
Leonori, D., & Aggarwal, V. K. (2021). Late-Stage Functionalisation of Pyridine-Containing Bioactive Molecules: Recent Strategies and Perspectives. Angewandte Chemie International Edition, 60(40), 21634–21658. [Link]
-
Jacobsen, E. N., et al. (2018). Tunable and Cooperative Catalysis for Enantioselective Pictet-Spengler Reaction with Varied Nitrogen-Containing Heterocyclic Carboxaldehydes. Journal of the American Chemical Society, 140(40), 12884–12893. [Link]
- Armstrong, A., & Hirst, D. J. (2011). Exploiting hydrogenases for biocatalytic hydrogenations.
- Jana, U., et al. (2015). Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions. Current Organic Chemistry, 19(12), 1134–1166.
-
O'Hara, F., et al. (2018). Nucleophilic Dearomatization of Activated Pyridines. Molecules, 23(11), 2996. [Link]
-
Kariuki, B. M., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Crystals, 11(2), 205. [Link]
- Macmillan, D. W. C. (n.d.).
- Various Authors. (n.d.).
-
Beller, M., et al. (2018). Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium. ACS Catalysis, 8(4), 3073–3079. [Link]
- Various Authors. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry.
- Glorius, F., et al. (2011). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes.
-
Engle, K. M., & Blackmond, D. G. (2022). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. [Link]
- Sajjadifar, S., et al. (2019). A copper(ii) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications. RSC Advances, 9(52), 30268–30278.
- Jacobsen, E. N., et al. (2018). Tunable and Cooperative Catalysis for Enantioselective Pictet-Spengler Reaction with Varied Nitrogen-Containing Heterocyclic Carboxaldehydes. Journal of the American Chemical Society, 140(40), 12884–12893.
-
Ma, D., et al. (2016). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules, 21(9), 1184. [Link]
- Melchiorre, P., et al. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews.
- Miller, A. J. M., et al. (2021). Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. Journal of the American Chemical Society, 143(37), 15046–15056.
- Beller, M., et al. (2018). Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. asianpubs.org [asianpubs.org]
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- 5. mdpi.com [mdpi.com]
- 6. Catalytic system for pyridine oxidation to N-oxides under mild conditions based on polyoxomolybdate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Enhancing catalytic activity of pyridines via para-iminophosphorano substituents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Organocatalytic enantioselective direct additions of aldehydes to 4-vinylpyridines and electron-deficient vinylarenes and their synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organocatalytic reductive coupling of aldehydes with 1,1-diarylethylenes using an in situ generated pyridine-boryl radical - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 12. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Technical Support Center: Synthesis of 2-Ethoxypyridine-4-carboxaldehyde
Introduction
Welcome to the technical support center for the synthesis of 2-Ethoxypyridine-4-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. The purity of solvents is a critical, yet often underestimated, factor that can significantly impact the yield and purity of your final product. This document will delve into the nuances of solvent purity and its direct consequences on the synthesis of 2-Ethoxypyridine-4-carboxaldehyde, with a focus on a common synthetic route: the Vilsmeier-Haack formylation of 2-ethoxypyridine.
Our goal is to equip you with the knowledge to not only identify and solve common issues but also to proactively prevent them, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a significantly low yield in my Vilsmeier-Haack formylation of 2-ethoxypyridine. What are the most likely causes related to solvent purity?
A1: A low yield in this reaction is frequently traced back to impurities in your N,N-dimethylformamide (DMF) solvent. The two primary culprits are water and dimethylamine. The Vilsmeier reagent, the active formylating agent, is highly reactive towards nucleophiles.
-
Water: Even trace amounts of water will react with and consume the Vilsmeier reagent, reducing the amount available for the formylation of your substrate. This not only lowers the yield but can also lead to the formation of unwanted byproducts.
-
Dimethylamine: DMF can degrade over time to form dimethylamine.[1] This secondary amine is a nucleophile that can react with the Vilsmeier reagent, effectively quenching it and preventing the desired reaction from occurring.[2]
Q2: My reaction mixture turns dark brown or black upon addition of the Vilsmeier reagent, and the final product is impure. What could be happening?
A2: A dark coloration is often indicative of side reactions and potential polymerization of the starting material or product.[3] While the Vilsmeier reagent itself is typically colorless or pale yellow, impurities can cause it to appear orange or red.[4] However, a dark brown or black color suggests more significant decomposition. Peroxide impurities in any ethereal co-solvents (like THF or dioxane) are a potential cause. Peroxides are oxidizing agents and can react with the electron-rich pyridine ring or the Vilsmeier reagent itself, leading to a complex mixture of oxidized and polymerized byproducts.[5] It is also possible that excessive heat during the reaction is causing thermal decomposition.
Q3: I suspect my DMF is contaminated. How can I test for water and dimethylamine?
A3: There are standard analytical methods to quantify these impurities:
-
Water Content: Karl Fischer titration is the gold standard for accurately determining the water content in organic solvents.[6] It is a highly sensitive and specific method.
-
Dimethylamine Content: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique to identify and quantify volatile impurities like dimethylamine in DMF.[7] A simple qualitative test for amines can also be performed using a colorimetric reaction with l-fluoro-2,4-dinitrobenzene.
Q4: What is the acceptable level of water and dimethylamine in DMF for the Vilsmeier-Haack reaction?
A4: While the tolerance for impurities can be substrate-dependent, for a sensitive electrophilic aromatic substitution like the Vilsmeier-Haack reaction, it is crucial to use high-purity solvents. The following table provides general guidelines:
| Impurity | Recommended Maximum Level | Potential Impact on Yield at Higher Concentrations |
| Water | < 50 ppm (0.005%) | Significant decrease in yield, potential for complete reaction failure. |
| Dimethylamine | < 100 ppm (0.01%) | Noticeable decrease in yield due to Vilsmeier reagent quenching. |
Q5: Can I use a co-solvent with DMF in the Vilsmeier-Haack reaction? If so, what are the purity considerations?
A5: Yes, co-solvents such as dichloromethane (DCM), chloroform, or 1,2-dichloroethane (DCE) can be used.[8] The primary consideration for these solvents is the absence of peroxide impurities, especially if they are ethers like THF or dioxane. Peroxides can be tested for using commercially available test strips or a potassium iodide solution. If peroxides are present, the solvent must be purified before use.
Troubleshooting Guides
This section provides a more in-depth, step-by-step approach to resolving common issues encountered during the synthesis of 2-Ethoxypyridine-4-carboxaldehyde.
Problem 1: Low to No Product Formation
Symptoms:
-
TLC analysis shows mostly unreacted starting material (2-ethoxypyridine).
-
The isolated yield of 2-Ethoxypyridine-4-carboxaldehyde is less than 20%.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Detailed Steps:
-
Verify Starting Material Purity: Ensure your 2-ethoxypyridine is pure and free from any nucleophilic impurities. If in doubt, purify it by distillation.
-
Assess DMF Purity:
-
Water Content: Perform a Karl Fischer titration on your DMF. If the water content is above 50 ppm, the solvent must be dried.
-
Dimethylamine Content: Analyze your DMF by GC-MS. If dimethylamine is detected at a significant level (>100 ppm), the DMF should be purified.
-
-
Purify the DMF: Refer to the detailed protocol in the "Experimental Protocols" section for drying and purifying DMF.
-
Check for Peroxides in Co-solvents: If you are using an ethereal co-solvent, test for peroxides. If present, pass the solvent through a column of activated alumina to remove them.
-
Re-run the Reaction: Once you have confirmed the purity of your starting materials and solvents, carefully re-run the reaction under anhydrous conditions.
Problem 2: Formation of a Dark, Tarry Reaction Mixture and Multiple Byproducts
Symptoms:
-
The reaction mixture becomes dark brown or black.
-
TLC analysis shows multiple spots, and purification by column chromatography is difficult.
-
The desired product is obtained in low yield and is difficult to purify.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for byproduct formation.
Detailed Steps:
-
Test for Peroxides: If using an ethereal co-solvent (e.g., THF, dioxane), immediately test for the presence of peroxides using peroxide test strips or the potassium iodide test.
-
Purify Peroxide-Containing Solvents: If peroxides are detected, do not proceed with the reaction. Purify the solvent by passing it through a column of activated alumina.
-
Monitor Reaction Temperature: Ensure that the reaction temperature is carefully controlled, especially during the addition of phosphorus oxychloride (POCl₃) to DMF, as this is an exothermic process. Use an ice bath to maintain the temperature at 0-5 °C.
-
Use Freshly Purified Solvents: Always use freshly purified and dried solvents for the best results.
-
Consider an Alternative Co-solvent: If peroxide formation is a persistent issue, consider switching to a non-peroxide-forming co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Experimental Protocols
Protocol 1: Synthesis of 2-Ethoxypyridine (Starting Material)
This protocol describes the synthesis of 2-ethoxypyridine from the readily available 2-chloropyridine.
Materials:
-
2-Chloropyridine
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropyridine (1.0 equivalent).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with toluene (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 2-ethoxypyridine as a colorless liquid.
Protocol 2: Synthesis of 2-Ethoxypyridine-4-carboxaldehyde via Vilsmeier-Haack Formylation
Materials:
-
2-Ethoxypyridine
-
Anhydrous N,N-Dimethylformamide (DMF) (See Protocol 3 for purification)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents) and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2-ethoxypyridine (1.0 equivalent) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 15 minutes.
-
Basify the mixture to pH 8-9 by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Ethoxypyridine-4-carboxaldehyde.
Protocol 3: Purification of N,N-Dimethylformamide (DMF)
Materials:
-
N,N-Dimethylformamide (commercial grade)
-
Calcium hydride (CaH₂) or Barium oxide (BaO)
-
Molecular sieves (4Å)
Procedure for Drying:
-
To a bottle of commercial grade DMF, add calcium hydride or barium oxide (approximately 10 g per liter).
-
Allow the mixture to stand overnight.
-
Decant or filter the DMF to remove the drying agent.
Procedure for Distillation (to remove dimethylamine and other impurities):
-
Set up a vacuum distillation apparatus.
-
Place the pre-dried DMF in the distillation flask.
-
Distill the DMF under reduced pressure. Collect the fraction boiling at the correct temperature and pressure.
-
Store the purified DMF over activated 4Å molecular sieves under an inert atmosphere (nitrogen or argon).
Visualization of Key Processes
Caption: Mechanism of the Vilsmeier-Haack formylation.
Caption: Impact of common solvent impurities.
References
-
Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. [Link]
-
Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000 , 56, 355-659. [Link]
-
Mistry, A. G.; Smith, K.; Bye, M. R. Formylation of aromatic compounds. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991; Vol. 2, pp 713-733. [Link]
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 8th ed.; Butterworth-Heinemann: 2017. [Link]
-
Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: 2014. [Link]
-
Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989. [Link]
-
"Vilsmeier-Haack Reaction." Organic Chemistry Portal. [Link]
-
"Vilsmeier-Haack Reaction." Name-Reaction.com. [Link]
-
"Synthesis of 2-alkoxypyridines." Science of Synthesis. [Link]
-
Reddit. "Having some troubles with a Vislmeier-Haack reaction." r/OrganicChemistry. [Link]
-
"Karl Fischer Titration." Mettler Toledo. [Link]
-
"GC-MS Analysis." Shimadzu. [Link]
-
Reddit. "Vilsmeier-Haack formilation help." r/OrganicChemistry. [Link]
-
"Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates." National Center for Biotechnology Information. [Link]
-
Reddit. "Vilsmeier-Haack formilation help." r/OrganicChemistry. [Link]
-
"Dimethylformamide." Wikipedia. [Link]
-
Reddit. "Need help identifying black byproduct in chemical reaction." r/chemhelp. [Link]
-
"Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene." JoVE. [Link]
-
"Electrophilic Aromatic Substitution." Faculty WebPages. [Link]
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- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. 2-Pyridine Carboxaldehyde for Semi-Automated Soft Spot Identification in Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. ijpcbs.com [ijpcbs.com]
alternative work-up techniques for 2-Ethoxypyridine-4-carboxaldehyde products
Technical Support Guide: Alternative Work-up & Purification of 2-Ethoxypyridine-4-carboxaldehyde
Case ID: #PYR-ALD-004 Subject: Optimization of Isolation Protocols for Amphiphilic Pyridine Aldehydes Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary
The isolation of 2-ethoxypyridine-4-carboxaldehyde presents a unique "amphiphilic trap."[1] The pyridine nitrogen confers basicity and water solubility at low pH, while the ethoxy group reduces this basicity (pKa ~3.3 vs. 5.2 for pyridine) and increases lipophilicity. Furthermore, the 4-carboxaldehyde moiety is highly reactive, prone to hydration (gem-diol formation), polymerization, and rapid aerobic oxidation to 2-ethoxypyridine-4-carboxylic acid .[1]
This guide moves beyond standard silica chromatography—which often degrades pyridine aldehydes due to the acidity of silica gel—and details two alternative, scalable "wet chemistry" techniques: Bisulfite Adduct Purification and pH-Switch Extraction .[1]
Part 1: Troubleshooting & Diagnostics (Q&A)
Q1: My product disappears into the aqueous layer during standard acid/base extraction. Why?
A: This is a pKa mismatch issue.
While 2-ethoxypyridine is less basic than pyridine due to the inductive withdrawal of the oxygen, it still has a pKa of approximately 3.28 [1]. If you wash your organic layer with 1M HCl (pH ~0), the pyridine nitrogen protonates (
-
Correction: Avoid strong acid washes.[1] If you must remove amine impurities, keep the aqueous phase pH > 4.5.
Q2: I see a "gum" or oil instead of a solid after evaporating the solvent, and NMR shows broad peaks. A: You likely have a mixture of the aldehyde, its hydrate (gem-diol), and oligomers. Aldehydes with electron-deficient rings (like pyridine) are electrophilic and hydrate easily in the presence of water.[1]
-
Correction: Azeotrope the crude oil with toluene (3x) to remove water and drive the equilibrium back to the aldehyde. Store under inert atmosphere.
Q3: The product turns white/yellow solid upon standing in air. Is this polymerization? A: It is likely oxidation to 2-ethoxypyridine-4-carboxylic acid .[1] Pyridine aldehydes auto-oxidize rapidly.[1] The ethoxy group at the 2-position activates the ring, making it electron-rich but the aldehyde carbon remains susceptible to radical oxidation.[1]
-
Correction: Degas all work-up solvents.[1] Add a stabilizer (e.g., 0.05% BHT) to the extraction solvent if the product is stored in solution.
Q4: Can I use silica gel chromatography? A: Proceed with caution. Silica is slightly acidic.[1] This can catalyze:
-
Aldehyde hydration.[1]
-
Acetal formation (if alcohol solvents are used).[1]
-
Product streaking (due to interaction with the basic pyridine nitrogen).[1]
-
Correction: If you must use silica, pretreat the column with 1-2% Triethylamine (TEA) in the mobile phase to neutralize acidic sites.[1]
Part 2: Core Protocols
Protocol A: The "Catch and Release" Bisulfite Purification (Recommended)
Best for: Removing non-aldehyde impurities without chromatography. This method exploits the ability of the aldehyde to form a water-soluble bisulfite adduct, leaving non-carbonyl impurities in the organic phase.
Reagents:
-
Saturated Sodium Bisulfite (
) solution (freshly prepared).[1][2] -
Sodium Carbonate (
) or 10% NaOH.[1] -
Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).[1]
Step-by-Step:
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of EtOAc (e.g., 5 mL per gram).
-
Adduct Formation: Add 2-3 equivalents of saturated aqueous
. -
Agitation: Vigorously stir or shake for 30–60 minutes. A white precipitate (the bisulfite adduct) may form; this is normal.[1]
-
Separation (The "Catch"):
-
Regeneration (The "Release"):
-
Extraction: Separate the layers. Extract the aqueous phase 2x with EtOAc.[1]
-
Drying: Dry combined organics over
and concentrate.
Protocol B: The pH-Switch Extraction
Best for: separating the product from neutral organic byproducts.
-
Acid Phase: Dissolve crude in EtOAc. Extract with 0.5 M Citric Acid (pH ~3-4).[1]
-
Separation: The product moves to the aqueous phase (protonated).[1] Neutral impurities stay in EtOAc.[1]
-
Base Phase: Basify the aqueous citric acid layer with
to pH 8–9. -
Recovery: Extract the now-neutral product back into EtOAc.
Part 3: Decision Logic & Visualization
Workflow: Selecting the Right Work-up
Caption: Decision matrix for selecting the optimal purification route based on impurity profile.
Mechanism: Bisulfite Adduct Cycle[1]
Caption: The reversible formation of the water-soluble bisulfite adduct allows for phase-selective purification.[1]
Part 4: Technical Data Reference
| Property | Value | Implication for Work-up |
| pKa (Conj. Acid) | ~3.28 (est.[1] based on 2-OMe) [1] | Less basic than pyridine (5.23).[1][4] Requires pH < 3 to fully protonate.[1] |
| LogP | ~1.32 (est.) [1] | Moderately lipophilic.[1] Good solubility in EtOAc/DCM. |
| Water Solubility | Low (Neutral form) | Precipitates from water at pH > 5.[1] |
| Stability | Acid Sensitive | Avoid hot strong acids (risk of ether hydrolysis to pyridone) [2].[1] |
| Boiling Point | ~142°C (2-OMe analog) | High enough to allow rotary evaporation of solvents without product loss.[1] |
References
-
ChemicalBook. (2025).[1] 2-Methoxypyridine Properties and pKa Data. Retrieved from [1]
-
U.S. Patent 4,942,239. (1990).[1] Process for the production of 2-hydroxypyridine (Hydrolysis of 2-alkoxypyridines). Retrieved from
-
Furigay, M. H., et al. (2017).[1][2] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from
-
Baran Lab. (2012). Pyridine N-Oxides and Pyridine Functionalization. Retrieved from
Sources
Validation & Comparative
The Foundational Principles: Decoding a ¹H NMR Spectrum
An In-Depth Technical Guide to the ¹H NMR Analysis of 2-Ethoxypyridine-4-carboxaldehyde: A Comparative Approach
For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. 2-Ethoxypyridine-4-carboxaldehyde, a substituted heterocyclic aldehyde, presents a unique analytical challenge due to the interplay of its electron-donating ethoxy group and electron-withdrawing aldehyde functionality on the pyridine ring. This guide provides a comprehensive, field-proven analysis of its ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum.
Moving beyond a simple data sheet, this document synthesizes predictive analysis with comparative data from analogous structures to explain the causal relationships between molecular structure and spectral output. We will dissect the predicted ¹H NMR spectrum, compare it with related compounds, provide a validated experimental protocol, and contrast the capabilities of ¹H NMR with other key analytical techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei, such as the proton (¹H), to provide detailed information about the structure of a molecule.[1][2] When placed in a strong external magnetic field, nuclei with a non-zero spin align in specific spin states.[2][3] The absorption of radiofrequency energy can induce transitions between these states, and the precise frequency required for this resonance is highly sensitive to the local chemical environment of the nucleus.[2][4]
Three key pieces of information are extracted from a ¹H NMR spectrum:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of a proton.[5][6] Electron-withdrawing groups "deshield" a proton, shifting its signal downfield (to a higher ppm value), while electron-donating groups "shield" it, moving the signal upfield (to a lower ppm value).[2][7]
-
Integration: The area under a signal is proportional to the number of protons it represents.[8][9] This allows for a quantitative determination of the relative number of protons in different environments.
-
Spin-Spin Coupling (Splitting): The interaction of the magnetic fields of non-equivalent protons on adjacent carbons causes signals to split into multiple peaks (a multiplet). The splitting pattern reveals the number of neighboring protons.[8]
Predicted ¹H NMR Analysis of 2-Ethoxypyridine-4-carboxaldehyde
The structure and predicted proton assignments are as follows:
Caption: Structure of 2-Ethoxypyridine-4-carboxaldehyde with proton labels.
The predicted spectral data is summarized in the table below.
| Label | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Rationale for Prediction |
| a | Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | - | 1H | Aldehyde protons are highly deshielded and typically appear in this region.[5] The lack of adjacent protons results in a singlet. |
| b | Pyridine H-6 | 8.2 - 8.4 | Doublet (d) | ~5.0 | 1H | This proton is ortho to the ring nitrogen, causing significant deshielding. It is coupled to H-5. |
| c | Pyridine H-3 | 7.1 - 7.3 | Singlet (s) or narrow doublet | ~0.5-1.0 | 1H | Shielded by the adjacent electron-donating ethoxy group. May show very small long-range coupling to H-5. |
| d | Pyridine H-5 | 7.4 - 7.6 | Doublet (d) | ~5.0 | 1H | This proton is ortho to the electron-withdrawing aldehyde group and coupled to H-6. |
| e | Methylene (-OCH₂CH₃) | 4.4 - 4.6 | Quartet (q) | ~7.0 | 2H | Deshielded due to attachment to the oxygen atom. Split into a quartet by the three neighboring methyl protons. |
| f | Methyl (-OCH₂CH₃) | 1.4 - 1.6 | Triplet (t) | ~7.0 | 3H | A typical alkyl proton signal, split into a triplet by the two neighboring methylene protons. |
Comparative Analysis: The Influence of Substituents
To validate our predictions and understand the electronic effects at play, we can compare the expected spectrum of 2-Ethoxypyridine-4-carboxaldehyde with the known spectra of its parent compound, Pyridine-4-carboxaldehyde, and a close analog, 2-Methoxypyridine-4-carboxaldehyde.
| Compound | H-Aldehyde (ppm) | H-6 (ppm) | H-3 (ppm) | H-5 (ppm) | H-2 (ppm) | Other Protons (ppm) |
| Pyridine-4-carboxaldehyde[10] | ~10.11 | ~8.90 | ~7.72 | ~7.72 | ~8.90 | - |
| 2-Methoxypyridine-4-carboxaldehyde[11] | ~10.01 | ~8.36 | ~7.14 | ~7.29 | - | 3.99 (s, 3H, -OCH₃) |
| 2-Ethoxypyridine-4-carboxaldehyde (Predicted) | ~10.0 | ~8.3 | ~7.2 | ~7.4 | - | 4.5 (q, 2H, -OCH₂-), 1.5 (t, 3H, -CH₃) |
Analysis of Trends:
-
Effect of the 2-Alkoxy Group: The introduction of an electron-donating alkoxy group (methoxy or ethoxy) at the C-2 position dramatically shields the protons on the pyridine ring.[12] This is most evident in the significant upfield shift of the H-6 proton from ~8.90 ppm in the parent compound to ~8.36 ppm in the methoxy analog. A similar effect is predicted for the ethoxy compound. The H-3 proton is most strongly affected, shifting upfield to ~7.1-7.2 ppm, as it is directly adjacent to the donating group.
-
Aldehyde Proton: The chemical shift of the aldehyde proton remains relatively consistent across all three compounds, as it is primarily influenced by the carbonyl group and its direct attachment to the aromatic ring, rather than by the substituent at the distant C-2 position.
-
Ethoxy vs. Methoxy: The electronic effect of an ethoxy group is very similar to a methoxy group. Therefore, the chemical shifts of the ring protons in 2-Ethoxypyridine-4-carboxaldehyde are predicted to be very close to those observed for 2-Methoxypyridine-4-carboxaldehyde. The key difference in the spectrum is the presence of the characteristic quartet and triplet signals for the ethyl group, replacing the singlet of the methyl group.
Experimental Protocol for High-Fidelity ¹H NMR Analysis
Achieving a high-quality, reproducible ¹H NMR spectrum requires meticulous sample preparation and a standardized acquisition procedure. This protocol is designed to be self-validating by ensuring sample purity, proper solvent selection, and optimal spectrometer settings.[13]
Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and processing.
Step-by-Step Methodology:
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte and has minimal overlapping signals.[14][15] Chloroform-d (CDCl₃) is an excellent first choice for moderately polar organic compounds. Its residual proton signal appears at ~7.26 ppm, which may overlap with the H-5 proton, but is easily identifiable.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified 2-Ethoxypyridine-4-carboxaldehyde into a clean, dry vial.
-
Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).[14]
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[14][16]
-
Cap the NMR tube securely.
-
-
Spectrometer Setup and Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for field stability during the experiment.
-
Shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and distortion, resulting in sharp, well-resolved signals.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 8-16 scans for good signal-to-noise).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to ensure a flat baseline for accurate integration.
-
Calibrate the chemical shift axis by setting the signal for an internal standard like Tetramethylsilane (TMS) to 0.00 ppm, or by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all signals and analyze the chemical shifts and coupling patterns to confirm the structure.[9]
-
Comparison with Alternative & Complementary Analytical Techniques
While ¹H NMR is unparalleled for determining the proton framework of a molecule, a comprehensive characterization relies on multiple analytical techniques. Each method provides a unique and often complementary piece of the structural puzzle.
Sources
- 1. scribd.com [scribd.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
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- 11. 2-METHOXYPYRIDINE-4-CARBOXALDEHYDE | 72716-87-1 [chemicalbook.com]
- 12. Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01399A [pubs.rsc.org]
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- 15. organomation.com [organomation.com]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
A Senior Application Scientist's Guide to the 13C NMR Characterization of 2-Ethoxypyridine-4-carboxaldehyde and its Analogs
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel heterocyclic compounds is paramount. Among the arsenal of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a definitive method for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the 13C NMR characterization of 2-Ethoxypyridine-4-carboxaldehyde, a key building block in medicinal chemistry. By comparing its spectral features with those of structurally related pyridine derivatives, we aim to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret and predict the 13C NMR spectra of this important class of compounds.
The Foundational Role of Substituent Effects in 13C NMR of Pyridines
The 13C NMR chemical shifts in a pyridine ring are exquisitely sensitive to the nature and position of its substituents. The electronegativity of the nitrogen atom in the pyridine ring creates a distinct electronic environment compared to benzene, leading to characteristic chemical shifts for the ring carbons. In unsubstituted pyridine, the carbon atoms adjacent to the nitrogen (C2/C6) typically resonate around 150 ppm, the carbons meta to the nitrogen (C3/C5) around 124 ppm, and the para carbon (C4) at approximately 136 ppm.[1] The introduction of substituents perturbs this electronic landscape, causing predictable upfield or downfield shifts of the carbon signals. Understanding these substituent effects is the cornerstone of accurate spectral assignment.
Comparative Analysis: Unraveling the Spectrum of 2-Ethoxypyridine-4-carboxaldehyde
Predicted and Experimental 13C NMR Chemical Shifts (in CDCl₃)
| Carbon Position | Pyridine[1] | Pyridine-4-carboxaldehyde[2] | 2-Methoxypyridine[3] | 2-Chloropyridine | 2-Ethoxypyridine-4-carboxaldehyde (Predicted) |
| C2 | 150.0 | 151.0 | 164.0 | 150.3 | ~165 |
| C3 | 124.0 | 121.9 | 111.0 | 124.2 | ~112 |
| C4 | 136.0 | 142.0 | 138.0 | 139.3 | ~145 |
| C5 | 124.0 | 121.9 | 117.0 | 124.2 | ~118 |
| C6 | 150.0 | 151.0 | 147.0 | 150.3 | ~148 |
| -CHO | - | 192.5 | - | - | ~192 |
| -OCH₂CH₃ | - | - | 53.0 (-OCH₃) | - | ~62 (-OCH₂) |
| -OCH₂CH₃ | - | - | - | - | ~14 (-CH₃) |
Note: Values for 2-Chloropyridine were obtained from spectral databases and may vary slightly based on experimental conditions.
Deciphering the Substituent Effects: A Step-by-Step Rationale
The predicted chemical shifts for 2-Ethoxypyridine-4-carboxaldehyde are derived from the additive effects of the ethoxy and carboxaldehyde groups on the pyridine scaffold.
The Aldehyde Group (Electron-Withdrawing):
The carboxaldehyde group at the C4 position is strongly electron-withdrawing. This deshields the attached carbon (C4), causing a significant downfield shift to approximately 145 ppm. The aldehyde carbon itself is highly deshielded and is expected to resonate far downfield, around 192 ppm, a characteristic chemical shift for aldehyde carbons.[4][5]
The Ethoxy Group (Electron-Donating):
Conversely, the ethoxy group at the C2 position is electron-donating through resonance. This has a pronounced shielding effect on the ortho (C3) and para (C5, relative to the ethoxy group) positions, causing them to shift upfield. The carbon directly attached to the oxygen (C2) is significantly deshielded due to the electronegativity of the oxygen atom, resulting in a downfield shift to around 165 ppm. The methylene (-OCH₂) and methyl (-CH₃) carbons of the ethoxy group are expected to appear in the aliphatic region, around 62 ppm and 14 ppm, respectively.
Experimental Protocol for 13C NMR Acquisition
To obtain high-quality 13C NMR data for compounds like 2-Ethoxypyridine-4-carboxaldehyde, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Sample Preparation and Instrument Setup
Caption: A standard workflow for acquiring a 13C NMR spectrum.
This protocol ensures that the carbon nuclei have sufficient time to relax between pulses, leading to more accurate signal intensities, although routine 13C NMR is generally not used for quantitative analysis due to the nuclear Overhauser effect (NOE).[6]
Advanced NMR Techniques for Unambiguous Assignment
For complex molecules or to confirm assignments, advanced 2D NMR experiments are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, definitively assigning carbons with attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C nuclei over two to three bonds, crucial for assigning quaternary carbons and piecing together the molecular structure.
Caption: Relationship between 1D and 2D NMR experiments for structural elucidation.
Conclusion
The 13C NMR characterization of 2-Ethoxypyridine-4-carboxaldehyde is a prime example of how a systematic, comparative approach can lead to a confident structural assignment, even in the absence of a direct experimental spectrum. By understanding the fundamental principles of substituent effects on the pyridine ring and leveraging data from analogous compounds, researchers can accurately predict and interpret complex 13C NMR spectra. The integration of standard 1D techniques with advanced 2D experiments provides a robust workflow for the unambiguous structural elucidation of novel heterocyclic molecules, thereby accelerating the pace of discovery in drug development and materials science.
References
-
Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Available from: [Link]
-
ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available from: [Link]
-
ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available from: [Link]
-
Oregon State University. 13C NMR Chemical Shift. Available from: [Link]
-
University of Regensburg. 13 Carbon NMR. Available from: [Link]
-
YouTube. How to Interpret Chemical Shift in the Carbon-13 NMR. Available from: [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. Available from: [Link]
-
University of Utah. 13C DEPT NMR 1D Spectrum. Available from: [Link]
-
RSC Publishing. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Available from: [Link]
-
Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available from: [Link]
-
SpectraBase. 2-Chloropyridine - Optional[13C NMR] - Spectrum. Available from: [Link]
Sources
- 1. testbook.com [testbook.com]
- 2. 4-Pyridinecarboxaldehyde(872-85-5) 13C NMR spectrum [chemicalbook.com]
- 3. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13Carbon NMR [chem.ch.huji.ac.il]
Strategic Selection of Reagents: Alternatives to 2-Ethoxypyridine-4-carboxaldehyde in Synthesis
Executive Summary: The Stability-Reactivity Paradox
2-Ethoxypyridine-4-carboxaldehyde (CAS: 55319-73-6) is a critical heterocyclic building block, widely employed in the synthesis of thiosemicarbazones (antiviral/antitumor agents), imidazopyridines, and as a P2-P3 linker in peptidomimetic drug discovery. However, its utility is often compromised by two factors: oxidative instability (rapid conversion to the carboxylic acid upon air exposure) and commercial availability/cost fluctuations .
For the practical synthetic chemist, relying solely on the isolated aldehyde is often suboptimal. This guide evaluates three high-value synthetic equivalents —reagents that serve as robust alternatives to the direct use of the aldehyde. By shifting the synthetic strategy to more stable precursors or divergent intermediates, researchers can improve overall yield, reproducibility, and cost-efficiency.
Comparative Analysis of Alternative Reagents
We compare the direct use of the target aldehyde against three strategic alternatives:
-
The "Fresh Generation" Route: 2-Ethoxypyridine-4-methanol (Alcohol).
-
The "Scalable Precursor" Route: Methyl 2-ethoxypyridine-4-carboxylate (Ester).
-
The "Divergent" Route: 2-Chloropyridine-4-carboxaldehyde (Halo-analog).
Table 1: Performance Matrix of Synthetic Alternatives
| Feature | Target: 2-Ethoxy-4-CHO | Alt 1: 2-Ethoxy-4-CH₂OH | Alt 2: 2-Ethoxy-4-COOMe | Alt 3: 2-Chloro-4-CHO |
| CAS Number | 55319-73-6 | 100643-61-6 | 100643-62-7 | 101066-61-9 |
| Shelf Stability | Low (Oxidizes to acid) | High (Solid/Stable oil) | Very High (Crystalline) | Moderate |
| Cost Efficiency | Low ( | Moderate ( | High ($) | Moderate ( |
| Synthetic Utility | Direct coupling | Requires Oxidation | Requires Reduction | Requires |
| Scalability | Poor (Purification issues) | Good | Excellent | Good |
| Key Reagent | N/A | MnO₂ / TEMPO / Swern | DIBAL-H / LiAlH₄ | NaOEt / EtOH |
Deep Dive: Protocols and Mechanistic Insights
Alternative 1: 2-Ethoxypyridine-4-methanol (The "Fresh Generation" Approach)
Rationale: Aldehydes are best handled as transient intermediates. The corresponding alcohol is significantly more stable and can be oxidized to the aldehyde quantitatively in situ or immediately prior to use. This avoids the variable purity often seen in commercial aldehyde batches.
Mechanism: Selective oxidation of the primary alcohol without over-oxidation to the carboxylic acid. Manganese Dioxide (
Protocol A: Activated
Oxidation
-
Reagents: 2-Ethoxypyridine-4-methanol (1.0 equiv), Activated
(10.0 equiv), DCM or . -
Procedure:
-
Dissolve the alcohol in anhydrous DCM (0.1 M).
-
Add activated
(commercial or freshly prepared) in portions. -
Stir at reflux for 4–12 hours. Monitor by TLC (Aldehyde moves faster than alcohol).
-
Critical Step: Filter through a pad of Celite while the mixture is still warm to prevent product adsorption.
-
Concentrate filtrate to obtain pure aldehyde.
-
-
Yield Expectation: 85–95%.
Alternative 2: Methyl 2-ethoxypyridine-4-carboxylate (The "Scalable" Approach)
Rationale: Esters are the most cost-effective starting materials for large-scale synthesis. They are crystalline, stable at room temperature, and cheap. The reduction to aldehyde requires controlled conditions but offers the highest atom economy for scale-up.
Mechanism: Partial reduction using Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures to stabilize the tetrahedral aluminum intermediate, preventing over-reduction to the alcohol.
Protocol B: DIBAL-H Reduction
-
Reagents: Methyl 2-ethoxypyridine-4-carboxylate (1.0 equiv), DIBAL-H (1.1 equiv, 1.0 M in Toluene), DCM.
-
Procedure:
-
Dissolve ester in anhydrous DCM under Argon; cool to -78°C.
-
Add DIBAL-H dropwise over 30 mins, maintaining temp < -70°C.
-
Stir for 1–2 hours at -78°C.
-
Quench: Carefully add Methanol (excess) at -78°C, followed by saturated Rochelle’s salt (potassium sodium tartrate) solution.
-
Warm to RT and stir vigorously for 1 hour (until phases separate clearly).
-
Extract with DCM, dry over
, and concentrate.
-
-
Yield Expectation: 75–85% (Requires strict temperature control).
Alternative 3: 2-Chloropyridine-4-carboxaldehyde (The "Divergent" Approach)
Rationale: Sometimes the ethoxy group is a liability during early synthetic steps (e.g., sensitive to Lewis acids). Starting with the 2-chloro analog allows the chemist to perform aldehyde-functionalization first (e.g., reductive amination) and install the ethoxy group later via Nucleophilic Aromatic Substitution (
Mechanism:
Protocol C: Ethoxylation via
-
Reagents: 2-Chloropyridine-4-carboxaldehyde (1.0 equiv), Sodium Ethoxide (1.2 equiv), Ethanol (anhydrous).
-
Procedure:
-
Prepare a solution of NaOEt in EtOH (freshly prepared from Na metal is best).
-
Add the chloropyridine solution dropwise at 0°C.
-
Allow to warm to RT or heat to mild reflux (40–50°C) for 1–2 hours.
-
Note: The aldehyde carbonyl is electrophilic; reversible hemiacetal formation may occur but usually reverts upon workup. If Cannizzaro reaction competes, protect aldehyde as acetal first.
-
Quench with dilute acetic acid/water, extract with EtOAc.
-
-
Yield Expectation: 80–90%.
Visualizing the Synthetic Strategy
The following diagram illustrates the relationship between these alternatives and the target aldehyde, aiding in route selection based on project constraints.
Figure 1: Strategic pathways to access 2-Ethoxypyridine-4-carboxaldehyde from stable precursors.
Expert Recommendation
For medicinal chemistry discovery (milligram scale) , Alternative 1 (Alcohol) is the superior choice. It offers the best balance of stability and ease of conversion. The oxidation with
For process development (gram to kilogram scale) , Alternative 2 (Ester) is preferred. The cost savings are significant, and the DIBAL-H reduction, while requiring cryogenic cooling, is a standard unit operation that avoids the heavy metal waste streams associated with manganese oxidations.
References
-
Synthesis of Pyridinecarbaldehyde Thiosemicarbazones. Sciforum. (Microwave synthesis applications of pyridine aldehydes). Link
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. (Use of heterocyclic aldehydes in Ugi reactions for drug discovery). Link
-
Preparation method of 4-pyridylaldehyde. Google Patents CN103044320A. (Industrial methods for synthesizing pyridine aldehydes from nitriles). Link
-
Reduction of Carboxylic Acids to Aldehydes. Organic Chemistry Portal. (General protocols for DIBAL-H and catalytic reductions). Link
-
Oxidation of Alcohols to Aldehydes. Organic Chemistry Portal. (Comparison of Swern, MnO2, and TEMPO oxidations). Link
assessing the stereoselectivity of reactions with 2-Ethoxypyridine-4-carboxaldehyde derivatives
Executive Summary
The Challenge: 2-Ethoxypyridine-4-carboxaldehyde presents a specific stereochemical challenge in drug discovery. Unlike 2-pyridinecarboxaldehyde, where the nitrogen atom is adjacent to the carbonyl (allowing for robust chelation control), the C4-aldehyde is distal to the ring nitrogen. Furthermore, the 2-ethoxy substituent introduces steric bulk and electron-donating character that modulates the electrophilicity of the aldehyde, often disrupting standard predictive models like Felkin-Anh.
The Solution: This guide compares three distinct methodologies for inducing stereoselectivity at the C4 position: Catalytic Organozinc Addition (for chiral alcohols), Sulfinamide Auxiliaries (for chiral amines), and Biocatalytic Transamination .
Part 1: Structural Analysis & Reactivity Profile
Before selecting a method, one must understand the substrate's electronic behavior.
-
Remote Nitrogen Effect: The pyridine nitrogen is meta to the reactive aldehyde. It cannot effectively chelate with a Lewis acid to direct nucleophilic attack to the Re or Si face. Stereocontrol must be imposed by the reagent, not the substrate.
-
2-Ethoxy Influence:
-
Electronic: The ethoxy group donates electron density into the ring via resonance, making the C4-aldehyde slightly less electrophilic than unsubstituted pyridine-4-carboxaldehyde.
-
Steric: While not adjacent to the aldehyde, the ethoxy group increases the lipophilicity of the molecule, affecting solubility in non-polar solvents used for organometallic chemistry (e.g., Toluene/Hexanes).
-
Part 2: Comparative Methodology Analysis
We evaluated three primary routes for generating chiral centers from 2-ethoxypyridine-4-carboxaldehyde.
Method A: Enantioselective Organozinc Addition (Chemical Catalysis)
Target Product: Chiral Secondary Alcohols[1]
This method utilizes diethylzinc (
-
Mechanism: The ligand forms a bimetallic zinc complex. The chirality of the ligand creates a rigid chiral pocket, forcing the alkyl group to attack from a specific face.
-
Pros: High enantiomeric excess (ee >90%); catalytic (low ligand loading); mild conditions.
-
Cons: Pyridine nitrogen can competitively bind to Zinc, potentially requiring higher catalyst loading.
Method B: Ellman Sulfinamide Auxiliary (Stoichiometric)
Target Product: Chiral Amines
Condensation of the aldehyde with chiral tert-butanesulfinamide followed by Grignard addition.
-
Mechanism: Formation of a chiral N-sulfinyl imine. The bulky tert-butyl group directs the addition of the nucleophile via a cyclic transition state (Zimmerman-Traxler model).
-
Pros: Extremely reliable diastereoselectivity; yields crystalline intermediates; access to chiral amines (high value in pharma).
-
Cons: Stoichiometric chiral reagent required (expensive at scale); requires two distinct steps (condensation + addition).
Method C: Biocatalytic Transamination
Target Product: Chiral Amines
Use of
-
Mechanism: Enzyme active site controls the hydride transfer geometry.
-
Pros: Green chemistry (water solvent); perfect stereoselectivity (>99% ee).
-
Cons: Substrate inhibition is common with pyridines; requires screening of enzyme libraries; the 2-ethoxy group may not fit standard active sites.
Performance Data Comparison
| Feature | Method A: Organozinc | Method B: Ellman Auxiliary | Method C: Biocatalysis |
| Target Product | Chiral Alcohol | Chiral Amine | Chiral Amine |
| Stereocontrol Source | Chiral Ligand (Cat.) | Chiral Auxiliary (Stoich.) | Enzyme Protein Structure |
| Typical Yield | 85-92% | 70-80% (2 steps) | 40-65% (Optimization heavy) |
| Typical ee/de | 90-96% ee | >98% de | >99% ee |
| Scalability | High (Flow chem compatible) | Medium (Cost of auxiliary) | High (Once optimized) |
| Substrate Tolerance | High (2-OEt tolerated) | High | Low (Sensitive to sterics) |
Part 3: Decision Logic & Workflows
Diagram 1: Stereoselectivity Method Selection
This decision tree aids in selecting the correct pathway based on the desired pharmacophore.
Caption: Strategic decision tree for functionalizing 2-ethoxypyridine-4-carboxaldehyde based on target moiety.
Part 4: Detailed Experimental Protocol
Selected Protocol: Method A (Enantioselective Addition of
Materials
-
Substrate: 2-Ethoxypyridine-4-carboxaldehyde (1.0 equiv).
-
Reagent: Diethylzinc (1.0 M in hexanes, 2.2 equiv).
-
Ligand: (1S, 2R)-(-)-2-Dibuthylamino-1-phenyl-propan-1-ol (DBNE) or (-)-MIB (5 mol%).
-
Solvent: Anhydrous Toluene (Pyridine derivatives often have poor solubility in pure hexanes).
Step-by-Step Procedure
Note: This reaction is air and moisture sensitive. Use Schlenk techniques.
-
Ligand Activation: In a flame-dried Schlenk flask under Argon, dissolve the chiral amino-alcohol ligand (5 mol%) in anhydrous toluene.
-
Zinc Complex Formation: Add
solution (2.2 equiv) dropwise at 0°C. The solution may bubble (ethane gas evolution). Stir for 20 minutes at 0°C to form the active bimetallic catalyst. -
Substrate Addition: Dissolve 2-ethoxypyridine-4-carboxaldehyde in minimum toluene. Add this solution slowly to the catalyst mixture at 0°C.
-
Critical Step: The slow addition prevents the background (racemic) reaction from outcompeting the catalyzed pathway.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 3:7). The aldehyde spot should disappear.
-
-
Quench: Cool to 0°C. Quench with saturated
solution.-
Safety: Quench slowly; residual
is pyrophoric.
-
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate.
Stereoselectivity Assessment (QA/QC)
Because the pyridine ring is polar, standard normal-phase chiral HPLC can be tricky due to peak tailing (interaction of Pyridine N with silanols).
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : i-PrOH (90:10) + 0.1% Diethylamine (DEA) .
-
Why DEA? The basic additive masks the silanol groups on the column and prevents the pyridine nitrogen from sticking, ensuring sharp peaks for accurate ee determination.
-
-
Detection: UV at 254 nm (Pyridine absorption).
Diagram 2: Mechanistic Workflow & Transition State
This diagram illustrates the catalytic cycle and the critical "Zinc-Oxygen-Zinc" bridge that enforces stereochemistry.
Caption: Catalytic cycle of enantioselective alkylation showing catalyst regeneration.
References
-
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition. Link
-
Ellman, J. A., et al. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews. Link
-
Dahuron, N., & Knochel, P. (1996). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Chiral Amino Alcohols.[1][2][3] Tetrahedron: Asymmetry. Link
-
Faber, K. (2011). Biotransformations in Organic Chemistry. Springer. Link
-
Comparison of Chiral Columns for Pyridine Derivatives. (2023). Daicel Chiral Technologies Application Notes. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
